molecular formula C8H7BrFNO2 B6304869 5-Bromo-2-fluoro-3-methoxybenzamide CAS No. 2090556-93-5

5-Bromo-2-fluoro-3-methoxybenzamide

Cat. No.: B6304869
CAS No.: 2090556-93-5
M. Wt: 248.05 g/mol
InChI Key: MYCVDEXWHLLMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-3-methoxybenzamide is a substituted benzamide compound designed for research and development purposes, particularly in the field of medicinal chemistry and neuroscience. It serves as a versatile chemical building block for the synthesis of more complex molecules. Substituted benzamides are a significant class of compounds in pharmacological research. For instance, the compound (S)-N-((1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) is a well-documented high-affinity antagonist for dopamine D2 and D3 receptors and is used as a radioligand in Positron Emission Tomography (PET) studies to visualize extrastriatal dopamine receptors in the human brain . Furthermore, simpler benzamide structures, such as 3-methoxybenzamide, are known in scientific literature as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are enzymes involved in DNA repair and other cellular processes . As a fluorinated and brominated benzamide, this compound offers multiple sites for further chemical modification. The bromo substituent allows for cross-coupling reactions, such as Suzuki or Heck reactions, while the fluoro group can influence electronic properties and bioavailability. This makes it a valuable intermediate for researchers designing and synthesizing novel bioactive molecules for various experimental applications. Please note that all our products are strictly for research use only and are not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCVDEXWHLLMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Bromo-2-fluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on 5-Bromo-2-fluoro-3-methoxybenzamide, a halogenated aromatic amide with considerable potential in medicinal chemistry and materials science. This document provides a detailed exploration of its chemical structure, synthesis, characterization, and safety protocols, offering scientifically grounded insights and methodologies for professionals in drug development and chemical research.

Core Compound Identity and Physicochemical Properties

5-Bromo-2-fluoro-3-methoxybenzamide is a substituted benzamide featuring a unique arrangement of functional groups on the aromatic ring. The presence of a bromine atom, a fluorine atom, a methoxy group, and an amide moiety imparts distinct electronic and steric characteristics to the molecule. This substitution pattern establishes it as a valuable synthetic intermediate, particularly in the creation of complex molecules for novel therapeutics and advanced functional materials. The interplay between the electron-withdrawing halogens and the electron-donating methoxy group significantly influences the compound's reactivity and physicochemical properties.

A summary of key identifiers and properties for 5-Bromo-2-fluoro-3-methoxybenzamide is presented below:

PropertyValueSource
IUPAC Name 5-Bromo-2-fluoro-3-methoxybenzamideN/A
CAS Number 853313-33-4[1]
Molecular Formula C₈H₇BrFNO₂PubChem
Molecular Weight 248.05 g/mol PubChem
Appearance Solid (Expected)N/A
Solubility Expected to be soluble in organic solvents like DMSO and methanolN/A

Strategic Synthesis Protocol

The synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide is typically achieved through a multi-step process commencing with commercially available precursors. A common and reliable synthetic pathway involves the amidation of a corresponding benzoic acid derivative.

Detailed Experimental Methodology

Materials Required:

  • 5-Bromo-2-fluoro-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Ammonia solution (e.g., 7N in methanol) or Ammonium chloride (NH₄Cl) with a suitable base (e.g., triethylamine)

  • Anhydrous solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous solutions for workup: Sodium bicarbonate (NaHCO₃), Brine

  • Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Step-by-Step Procedure:

  • Formation of the Acid Chloride: In an inert atmosphere, dissolve 5-bromo-2-fluoro-3-methoxybenzoic acid in anhydrous DCM and cool to 0°C. Add thionyl chloride or oxalyl chloride dropwise. The reaction is stirred for several hours at room temperature. The excess reagent and solvent are then removed under reduced pressure.

  • Amidation Reaction: The crude acid chloride is redissolved in anhydrous DCM and cooled to 0°C. An ammonia solution or a mixture of ammonium chloride and a base is added slowly. The reaction is allowed to warm to room temperature and stirred until completion.

  • Aqueous Workup and Purification: The reaction is quenched with water. The organic layer is separated and washed sequentially with saturated sodium bicarbonate and brine solutions. The organic phase is then dried, filtered, and concentrated. The crude product is purified via recrystallization or column chromatography to yield pure 5-Bromo-2-fluoro-3-methoxybenzamide.

Synthesis Workflow Visualization

Synthesis_Workflow Starting_Material 5-Bromo-2-fluoro-3- methoxybenzoic acid Acid_Chloride_Formation Acid Chloride Formation Starting_Material->Acid_Chloride_Formation SOCl₂ or (COCl)₂ Intermediate 5-Bromo-2-fluoro-3- methoxybenzoyl chloride Acid_Chloride_Formation->Intermediate Amidation Amidation Intermediate->Amidation NH₃ or NH₄Cl/Base Crude_Product Crude Product Amidation->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product 5-Bromo-2-fluoro-3- methoxybenzamide Purification->Final_Product

Caption: Synthetic route to 5-Bromo-2-fluoro-3-methoxybenzamide.

Spectroscopic and Analytical Characterization

The structural integrity and purity of the synthesized 5-Bromo-2-fluoro-3-methoxybenzamide must be confirmed through various spectroscopic techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic, methoxy, and amide protons, with chemical shifts influenced by the electronic environment.
¹³C NMR Resonances for all eight carbon atoms, including those of the aromatic ring, the methoxy group, and the amide carbonyl.[2]
¹⁹F NMR A distinct signal for the fluorine atom, with its chemical shift and coupling providing structural information.[2]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H (amide), C=O (amide), C-O (methoxy), C-Br, and C-F bonds.
Mass Spectrometry (MS) A molecular ion peak consistent with the calculated molecular weight, exhibiting the characteristic isotopic pattern of a bromine-containing compound.

Applications in Research and Development

The unique structural features of 5-Bromo-2-fluoro-3-methoxybenzamide make it a highly attractive scaffold in medicinal chemistry and materials science.

Role in Drug Discovery

The introduction of fluorine into drug candidates can significantly enhance pharmacokinetic properties, such as metabolic stability and bioavailability.[3][4][5] The bromine atom serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[5] Benzamide derivatives are known to be key intermediates in the synthesis of various pharmaceuticals.[6] This compound, therefore, holds potential for the development of novel therapeutic agents across different disease areas. Similar halogenated benzamide structures are of significant interest in medicinal chemistry for their potential biological activities.[7]

Potential in Materials Science

The aromatic and halogenated nature of this compound suggests its utility in the synthesis of functional polymers and organic electronic materials. Halogenated aromatic compounds are often used as building blocks in the preparation of advanced materials with tailored electronic and photophysical properties.

Safety, Handling, and Storage

Adherence to strict safety protocols is essential when handling 5-Bromo-2-fluoro-3-methoxybenzamide.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9][10][11]

  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

  • Handling Precautions: Avoid direct contact with skin and eyes.[9] Do not ingest.[8] Wash hands thoroughly after handling.[8][9][11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9][10] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

In Case of Exposure:

  • Eyes: Immediately flush with plenty of water for at least 15 minutes.[8][9][11]

  • Skin: Wash off immediately with soap and plenty of water.[8][9][10][11]

  • Inhalation: Move the person to fresh air.[8][9][10][11]

  • Ingestion: Rinse mouth with water.[10] Do NOT induce vomiting.[8]

Seek immediate medical attention in all cases of significant exposure.[8]

References

  • Vertex AI Search. (2009).
  • Fisher Scientific. (2010).
  • Sigma-Aldrich. (2022).
  • Vertex AI Search. (2011).
  • Sigma-Aldrich. 5-BROMO-2-FLUORO-N-(3-METHOXYPHENYL)BENZAMIDE AldrichCPR.
  • PubChem. 5-Fluoro-3-formyl-2-methoxybenzamide | C9H8FNO3 | CID 171009140.
  • PubChemLite. 5-bromo-2-fluoro-n-(3-methoxyphenyl)benzamide (C14H11BrFNO2).
  • Benchchem. 2-Bromo-5-fluoro-N-hydroxybenzamide.
  • PubChem. 5-Bromo-3-fluoro-2-hydroxybenzaldehyde | C7H4BrFO2 | CID 2779276.
  • Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
  • Sigma-Aldrich. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2.
  • Google Patents. (2014). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Sigma-Aldrich. 5-Bromo-2-fluorobenzotrifluoride 97 393-37-3.
  • SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
  • Benchchem. Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
  • MySkinRecipes. 5-Bromo-3-fluoro-2-methoxybenzaldehyde.
  • Royal Society of Chemistry. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
  • Magritek. 5-Bromo-1,2,3-trifluorobenzene.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Advantage of Using 3-Bromo-5-fluoro-2-methoxypyridine in Drug Development.
  • SpectraBase. 5-Bromo-2-hydroxy-m-anisaldehyde.
  • Evident Scientific.
  • Semantic Scholar. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)
  • Chemrio. 5-Bromo-3-fluoropyridine-2-carboxamide.

Sources

An In-Depth Technical Guide to 5-Bromo-2-fluoro-3-methoxybenzoic Acid (CAS 1782260-95-0): A Key Precursor in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-3-methoxybenzoic acid, a sophisticated chemical precursor with significant potential in the field of pharmaceutical development. Tailored for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the synthesis, chemical rationale, and strategic applications of this highly functionalized aromatic building block.

Strategic Importance in Medicinal Chemistry

5-Bromo-2-fluoro-3-methoxybenzoic acid (CAS 1782260-95-0) is a substituted aromatic carboxylic acid that embodies a confluence of desirable features for the synthesis of complex, biologically active molecules. The unique arrangement of its substituents—a bromine atom, a fluorine atom, and a methoxy group—on the benzoic acid core provides a versatile platform for molecular elaboration.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. Fluorine's high electronegativity can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins.[1][2] The bromine atom serves as a convenient synthetic handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.[3] The methoxy group , an electron-donating substituent, can influence the electronic properties of the aromatic ring and participate in hydrogen bonding interactions within a biological target. Finally, the carboxylic acid functional group provides a key point for amide bond formation, a ubiquitous linkage in pharmaceutical agents.

While this specific precursor is not yet widely cited in publicly available literature as a direct component of an approved drug, its structural motifs are prevalent in a number of kinase inhibitors and other therapeutic agents currently under investigation. The strategic placement of its functional groups makes it an attractive starting material for the synthesis of novel compounds targeting a range of diseases.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromo-2-fluoro-3-methoxybenzoic acid is presented in the table below.

PropertyValueSource
CAS Number 1782260-95-0[4][5]
Molecular Formula C₈H₆BrFO₃[5]
Molecular Weight 249.04 g/mol [4]
IUPAC Name 5-Bromo-2-fluoro-3-methoxybenzoic acid[4]
Appearance Off-white to white solid (predicted)General Knowledge
Purity Typically ≥95%[4]

Proposed Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

A logical retrosynthetic approach points to 2-fluoro-3-methoxybenzoic acid as the immediate precursor. This starting material can, in turn, be synthesized from more readily available starting materials.

G Target 5-Bromo-2-fluoro-3-methoxybenzoic acid Precursor1 2-Fluoro-3-methoxybenzoic acid Target->Precursor1 Electrophilic Bromination Precursor2 2-Fluoro-3-methoxytoluene Precursor1->Precursor2 Oxidation Precursor3 3-Methoxy-2-nitrotoluene Precursor2->Precursor3 Fluorination (e.g., Balz-Schiemann) Precursor4 2-Nitrotoluene Precursor3->Precursor4 Methoxylation

Caption: Retrosynthetic analysis of 5-Bromo-2-fluoro-3-methoxybenzoic acid.

Proposed Synthetic Protocol

The following protocol details a plausible and scientifically sound method for the laboratory-scale synthesis of 5-Bromo-2-fluoro-3-methoxybenzoic acid from 2-fluoro-3-methoxybenzoic acid.

Step 1: Electrophilic Bromination of 2-Fluoro-3-methoxybenzoic Acid

  • Reaction: 2-fluoro-3-methoxybenzoic acid + N-Bromosuccinimide (NBS) → 5-Bromo-2-fluoro-3-methoxybenzoic acid

  • Rationale: The bromination of the aromatic ring is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is directed by the existing substituents. The methoxy group at C3 is a strongly activating, ortho-, para- director. The fluorine atom at C2 is a deactivating, but also ortho-, para- directing group. The para position to the strongly activating methoxy group is C6, and the ortho positions are C2 and C4. The para position to the fluorine is C5. Given the steric hindrance at C2 and the deactivating nature of the fluorine, the electrophilic attack is most likely to occur at the position most activated by the methoxy group and accessible, which is C5 (para to the fluorine and meta to the methoxy, but activated by the overall electron-donating character of the methoxy group). Using a mild brominating agent like N-Bromosuccinimide (NBS) in the presence of an acid catalyst can effectively achieve this transformation.

  • Detailed Protocol:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-fluoro-3-methoxybenzoic acid in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane.

    • Add a catalytic amount of a strong acid, such as sulfuric acid, to activate the brominating agent.

    • Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and the temperature should be monitored.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining bromine.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 5-Bromo-2-fluoro-3-methoxybenzoic acid.

Self-Validating System and Troubleshooting
Potential IssueTroubleshooting StepsExpected Outcome
Low Conversion - Increase reaction time. - Gently heat the reaction mixture (e.g., to 40-50 °C). - Increase the amount of catalyst.Drive the reaction to completion.
Formation of Di-brominated Byproducts - Use a milder brominating agent or reduce the equivalents of NBS. - Maintain a lower reaction temperature. - Slowly add the brominating agent.Improve the selectivity for the mono-brominated product.
Difficult Purification - Employ column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).Isolate the desired product from starting material and byproducts.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The structural architecture of 5-Bromo-2-fluoro-3-methoxybenzoic acid makes it an ideal precursor for the synthesis of small molecule kinase inhibitors.[1][6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

The general workflow for utilizing this precursor in the synthesis of a kinase inhibitor is depicted below.

G Start 5-Bromo-2-fluoro-3-methoxybenzoic acid Step1 Amide Coupling Start->Step1 Amine, Coupling Reagents Step2 Cross-Coupling Reaction (e.g., Suzuki) Step1->Step2 Boronic Acid, Palladium Catalyst Final Kinase Inhibitor Candidate Step2->Final

Caption: General workflow for kinase inhibitor synthesis.

In this workflow:

  • The carboxylic acid moiety of 5-Bromo-2-fluoro-3-methoxybenzoic acid is activated and coupled with a suitable amine to form an amide bond. This amine fragment is often a key component that interacts with the hinge region of the kinase active site.

  • The bromo substituent is then utilized in a palladium-catalyzed cross-coupling reaction to introduce another aromatic or heteroaromatic ring system. This part of the molecule often occupies the hydrophobic pocket of the kinase.

The fluorine and methoxy groups on the initial precursor play a crucial role in fine-tuning the electronic and steric properties of the final molecule, thereby influencing its binding affinity, selectivity, and pharmacokinetic properties.

Conclusion

5-Bromo-2-fluoro-3-methoxybenzoic acid is a highly valuable and versatile precursor for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique combination of functional groups provides medicinal chemists with a powerful tool to construct novel therapeutic agents with potentially enhanced pharmacological profiles. The synthetic route proposed herein, based on established chemical principles, offers a reliable pathway for its preparation. As the demand for sophisticated and highly functionalized building blocks continues to grow, the importance of precursors like 5-Bromo-2-fluoro-3-methoxybenzoic acid in the development of next-generation therapeutics is set to increase.

References

  • Google Patents. CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Google Patents. US 9,850,229 B2 - PYRAZOLE COMPOUNDS AS KINASE INHIBITORS.
  • PubMed . Applications of Fluorine in Medicinal Chemistry. [Link]

  • ResearchGate . Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link]

  • MDPI . (2R,3R,5R,6S)-5-Bromo-2-{[(2R,3R,5R)-3-bromo-5-(propa-1,2-dien-1-yl)tetrahydro-furan-2-yl]methyl}-6-ethyltetrahydro-2H-pyran-3-ol. [Link]

  • Quick Company . An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. [Link]

  • Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid.
  • PMC . Fluorinated building blocks in drug design: new pathways and targets. [Link]

  • ChemRxiv . Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • ACS Publications . Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. [Link]

  • Google P
  • PubChemLite . 2-fluoro-3-methoxybenzoic acid (C8H7FO3). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. . The Role of 4-Bromo-2-fluorobenzoic Acid in Pharmaceutical Synthesis. [Link]

  • Google Patents. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

Sources

Precision Engineering of Halogenated Benzamide Scaffolds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzamide scaffold represents a privileged structure in medicinal chemistry, serving as the backbone for a diverse array of therapeutics ranging from antipsychotics (e.g., sulpiride, amisulpride) to histone deacetylase (HDAC) inhibitors and anti-infectives. The strategic incorporation of halogen atoms (F, Cl, Br, I) into this scaffold is not merely a method for modulating lipophilicity but a precise tool for engineering molecular recognition and metabolic resilience.

This guide analyzes the physicochemical and pharmacological properties of halogenated benzamides, focusing on the exploitation of halogen bonding (XB) and sigma-hole (


-hole) interactions  to enhance potency and selectivity. It provides actionable protocols for synthesis and biological characterization, designed for immediate application in lead optimization campaigns.

Part 1: Mechanistic Foundations & Physicochemical Properties

The Sigma-Hole and Halogen Bonding

Unlike hydrogen bonding, which relies on electropositive hydrogen, halogen bonding is driven by the anisotropic charge distribution on heavier halogens (Cl, Br, I).[1][2]

  • The Mechanism: A region of positive electrostatic potential, termed the

    
    -hole , forms on the extension of the C–X bond axis.[1][3] This hole interacts attractively with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the target protein.
    
  • Trend: The magnitude of the

    
    -hole (and thus bond strength) increases with polarizability and decreases with the electronegativity of the halogen: I > Br > Cl >> F .
    
  • Fluorine's Role: Fluorine rarely forms halogen bonds due to its high electronegativity and lack of a polarizable

    
    -hole. Instead, it is used to modulate pKa, block metabolic hotspots, and induce multipolar interactions.
    
Conformational Control via Sterics

Substituents on the benzamide ring dictate the twist angle (


) between the phenyl ring and the amide plane.
  • Ortho-Substitution: Placing a halogen (e.g., Cl, Br) at the ortho position forces the amide bond out of planarity due to steric clash with the amide hydrogen or carbonyl. This "pre-organization" can lock the ligand into a bioactive conformation, reducing the entropic penalty upon binding.

Quantitative Comparison of Halogen Properties

The following table summarizes key atomic parameters relevant to benzamide design.

PropertyFluorine (F)Chlorine (Cl)Bromine (Br)Iodine (I)Impact on Benzamide Scaffold
Van der Waals Radius (Å) 1.471.751.851.98Steric occlusion; ortho-twist induction.
Electronegativity (Pauling) 3.983.162.962.66Electronic withdrawal; pKa modulation of amide N-H.
C–X Bond Length (Å) 1.351.771.942.14Depth of pocket penetration.

-Hole Magnitude
NegligibleModerateStrongVery StrongPrimary driver of Halogen Bonding (XB) affinity.
Lipophilicity (

value)
0.140.710.861.12Increases LogP; enhances BBB permeability.

Part 2: Medicinal Chemistry Strategy & Applications[4][5][6]

Metabolic Blockade

Halogenation is a proven strategy to block Cytochrome P450 (CYP) mediated oxidation.

  • Strategy: Identify metabolic "soft spots" (typically electron-rich aromatic positions prone to hydroxylation).

  • Execution: Replace the C-H bond with C-F or C-Cl. The high bond dissociation energy of C-F (approx. 116 kcal/mol) renders the site inert to CYP oxidative attack, significantly extending half-life (

    
    ).
    
Case Study: D2/D3 Receptor Antagonists

The benzamide antipsychotics (e.g., Raclopride , Amisulpride ) exemplify the successful application of this scaffold.

  • Key Interaction: A chlorine or bromine atom at the meta or para position often engages in a halogen bond with a backbone carbonyl in the binding pocket, or fills a hydrophobic sub-pocket.

  • Selectivity: The specific halogen choice can tune the selectivity ratio between D2 and D3 receptor subtypes, often driven by subtle differences in pocket size and the geometric requirements of the halogen bond.

Visualization: The Halogen Bonding Mechanism

The following diagram illustrates the directional nature of the halogen bond interaction within a protein binding pocket.

HalogenBonding Benzamide Halogenated Benzamide SigmaHole σ-Hole (Positive Potential) Benzamide->SigmaHole C-X Bond Polarization Affinity Enhanced Affinity & Selectivity Benzamide->Affinity Steric Pre-organization ProteinTarget Protein Target (Lewis Base Acceptor) SigmaHole->ProteinTarget Directional Interaction (XB) ProteinTarget->Affinity Stabilization

Figure 1: Mechanistic pathway of halogen bonding enhancing ligand-target affinity.

Part 3: Experimental Protocols

Protocol A: Modular Synthesis of Halogenated Benzamides

This protocol utilizes a standard acid chloride coupling method, which is robust for generating diverse libraries of halogenated benzamides.

Objective: Synthesize 4-bromo-N-(piperidin-4-ylmethyl)benzamide (Model Compound).

Reagents:

  • 4-Bromobenzoic acid (1.0 eq)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • 4-(Aminomethyl)piperidine (1.1 eq)

  • Triethylamine (

    
    ) (2.0 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask, dissolve 4-bromobenzoic acid (1 mmol) in anhydrous DCM (5 mL). Add oxalyl chloride (1.2 mmol) dropwise at 0°C, followed by a catalytic drop of DMF. Stir at room temperature for 2 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride. Critical Step: Ensure complete removal of oxidizing agents to prevent side reactions.

  • Coupling: Re-dissolve the acid chloride in anhydrous DCM (5 mL). Cool to 0°C.

  • Addition: Slowly add a solution of 4-(aminomethyl)piperidine (1.1 mmol) and

    
     (2.0 mmol) in DCM (2 mL).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM).

  • Work-up: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH/DCM) to yield the target benzamide.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the halogenated analog compared to the non-halogenated parent.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    )
    
  • Phosphate Buffer (100 mM, pH 7.4)

  • Test Compound (1 µM final conc.)

Workflow:

  • Pre-incubation: Mix microsomes (0.5 mg/mL final) with phosphate buffer and test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
Visualization: Lead Optimization Workflow

The following diagram outlines the logical flow for optimizing benzamide scaffolds using halogenation.

LeadOptimization Hit Benzamide Hit (Low Affinity/Stability) Design Design Strategy: Halogen Scan (F, Cl, Br, I) Hit->Design Synthesis Synthesis (Protocol A) Design->Synthesis Testing Biological Evaluation (Binding & Stability) Synthesis->Testing Decision Selectivity/Potency Check Testing->Decision Lead Optimized Lead (High Affinity/Stable) Decision->Lead Pass Iterate Refine Substitution Pattern Decision->Iterate Fail Iterate->Design Re-design

Figure 2: Iterative workflow for optimizing benzamide leads via halogen scanning.

References

  • Structural, Theoretical Analysis, and Molecular Docking of Two Benzamide Isomers. Halogen Bonding and Its Role in the Diverse Ways of Coupling with Protein Residues. National Institutes of Health (NIH). Available at: [Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. ACS Publications.[1] Available at: [Link]

  • In vitro affinities of various halogenated benzamide derivatives as potential radioligands for non-invasive quantification of D(2)-like dopamine receptors. PubMed.[4] Available at: [Link][4]

  • Structures and energetic properties of 4-halobenzamides. Acta Crystallographica Section C. Available at: [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules (MDPI). Available at: [Link]

Sources

Solubility of 5-Bromo-2-fluoro-3-methoxybenzamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical parameter that dictates its utility in drug discovery, from high-throughput screening to formulation development. Dimethyl sulfoxide (DMSO) is the preeminent solvent in this space, valued for its exceptional ability to dissolve a wide range of chemical entities.[1][2][3] This guide provides a comprehensive framework for understanding and determining the solubility of 5-Bromo-2-fluoro-3-methoxybenzamide in DMSO. Due to the compound's status as a rare research chemical, for which extensive public solubility data is not available, this document focuses on the foundational principles and robust experimental methodologies required to generate reliable solubility data.[4] We will explore the molecular interactions governing solubility, present detailed protocols for both kinetic and thermodynamic solubility determination, and discuss the critical interpretation of the resulting data.

Section 1: Foundational Principles of Solubility

A rigorous approach to solubility determination begins with a solid understanding of the molecular forces at play between the solute and the solvent.

The Solute: 5-Bromo-2-fluoro-3-methoxybenzamide

To predict the solubility of 5-Bromo-2-fluoro-3-methoxybenzamide, we must first analyze its structure.

  • Molecular Formula: C₁₄H₁₁BrFNO₂

  • Molecular Weight: 324.15 g/mol [4]

  • Key Functional Groups:

    • Amide (-CONH₂): This group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the C=O oxygen). This is a significant contributor to potential solubility in polar solvents.[5]

    • Aromatic Rings: The two benzene rings are largely nonpolar and hydrophobic.

    • Halogens (Bromo-, Fluoro-): These groups add polarity to the carbon-halogen bond but also contribute to the molecule's overall size and can participate in halogen bonding.

    • Methoxy (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor.[5]

The molecule presents a classic drug-like structure: a hydrophobic core with several polar functional groups capable of engaging in hydrogen bonding. The interplay between the energy required to break the compound's crystal lattice and the energy released upon solvation will ultimately determine its solubility.[6]

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO, (CH₃)₂SO, is a powerful polar aprotic solvent.[1] Its utility in research stems from several key properties:

  • High Polarity: The sulfoxide bond is highly polarized, making DMSO an excellent solvent for a wide range of polar and nonpolar compounds.[1][7]

  • Hydrogen Bond Acceptor: The oxygen atom in the S=O group is a strong hydrogen bond acceptor, allowing it to interact favorably with hydrogen bond donors like the amide group on our target molecule.[8]

  • Aprotic Nature: DMSO lacks acidic protons, meaning it does not act as a hydrogen bond donor. This prevents it from forming a tight "solvent cage" around solutes to the same extent as protic solvents like water, often enhancing solubility.

  • Miscibility: It is miscible with water and a broad spectrum of organic solvents, making it ideal for creating stock solutions that are subsequently diluted into aqueous buffers for biological assays.[1][9]

Based on the "like dissolves like" principle, the polar amide, methoxy, and fluoro groups of 5-Bromo-2-fluoro-3-methoxybenzamide are expected to interact favorably with the polar sulfoxide group of DMSO, suggesting a high likelihood of good solubility.[10]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, it is crucial to differentiate between two types of solubility measurements: kinetic and thermodynamic.[11] Failure to do so can lead to misleading results and poor decision-making.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true, maximum concentration of a solute that can be dissolved in a solvent at equilibrium at a given temperature and pressure.[11][12] It is a thermodynamically stable state. The gold-standard method for its determination is the shake-flask method, which allows sufficient time for the system to reach equilibrium.[13][14]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound precipitates out of solution when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[15][16] The resulting value often represents a supersaturated, metastable state and is typically higher than the thermodynamic solubility.[17][18] While less "true," kinetic solubility assays are high-throughput and highly relevant for predicting compound behavior in automated HTS assays.[19]

G cluster_0 Solubility Concepts cluster_1 Key Characteristics cluster_2 Typical Application Thermo Thermodynamic Solubility Thermo_Desc True equilibrium state Maximum dissolved concentration System is stable Thermo->Thermo_Desc  is the Kinetic Kinetic Solubility Kinetic_Desc Metastable supersaturation Precipitation point measurement System is unstable Kinetic->Kinetic_Desc  is a Thermo_App Lead Optimization Formulation Development Definitive Measurement Thermo_Desc->Thermo_App  informs Kinetic_App High-Throughput Screening (HTS) Early Discovery Compound Triage Rapid Assessment Kinetic_Desc->Kinetic_App  predicts behavior in

Figure 1: Key differences between thermodynamic and kinetic solubility.

Section 2: A Validated Framework for Solubility Determination

This section provides a sequential, practical workflow for characterizing the solubility of 5-Bromo-2-fluoro-3-methoxybenzamide in DMSO. The process moves from a rapid qualitative assessment to a definitive quantitative measurement.

Figure 2: Experimental workflow for solubility characterization.
Protocol 1: Qualitative (Range-Finding) Solubility Assessment

This initial step provides a rapid, semi-quantitative estimate of solubility, conserving valuable compound.

Objective: To classify the compound as having low, medium, or high solubility in DMSO at room temperature.

Methodology:

  • Preparation: Weigh 2 mg of 5-Bromo-2-fluoro-3-methoxybenzamide into a clean, dry 1.5 mL glass vial.

  • Solvent Addition (Step 1): Add 100 µL of high-purity DMSO (Anhydrous Grade). This creates a target concentration of 20 mg/mL.

  • Mixing: Vortex the vial at maximum speed for 1 minute.

  • Observation (Checkpoint 1): Visually inspect the solution against a dark background.

    • If Clear Solution: The compound is soluble at ≥20 mg/mL. Proceed to step 7.

    • If Suspension/Solid Remains: The compound is soluble at <20 mg/mL. Proceed to step 5.

  • Solvent Addition (Step 2): Add another 100 µL of DMSO to the vial (total volume 200 µL). This creates a target concentration of 10 mg/mL. Vortex for 1 minute.

  • Observation (Checkpoint 2): Visually inspect the solution.

    • If Clear Solution: The solubility is between 10-20 mg/mL.

    • If Suspension/Solid Remains: The solubility is <10 mg/mL. Further dilution steps (e.g., to 1 mg/mL) can be performed if needed.

  • Confirmation: Allow the clear solution to stand for 1 hour. Re-inspect for any signs of precipitation, which might indicate slow dissolution kinetics.

Self-Validation: This protocol is self-validating through its stepwise dilution. The observation at each checkpoint provides a progressively narrower range for the solubility value.

Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry

This method is ideal for early-stage discovery, mimicking the conditions of HTS where DMSO stock solutions are diluted into aqueous buffers.[19]

Objective: To determine the concentration at which the compound precipitates from a supersaturated solution.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Bromo-2-fluoro-3-methoxybenzamide in 100% DMSO.

    • Causality: A 10 mM stock is a standard concentration for compound libraries in drug discovery, ensuring consistency and relevance.[20]

  • Assay Plate Preparation: Dispense 198 µL of aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4) into each well of a clear-bottom 96-well microplate.

  • Compound Addition: Using a liquid handler or multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to the assay buffer in the wells. This creates a 1:100 dilution, a final compound concentration of 100 µM, and a final DMSO concentration of 1%.

    • Causality: Keeping the final DMSO concentration low (≤1%) is critical to minimize solvent effects that could interfere with downstream biological assays.[1]

  • Incubation and Measurement: Place the plate in a plate-based nephelometer. The instrument will shake the plate for a set period (e.g., 2 minutes) and then measure the light scattering caused by any precipitate formation. Measurements are typically taken over a time course (e.g., at 5, 15, 30, and 60 minutes) to capture both rapid and slow precipitation events.

  • Data Analysis: The nephelometer output (Nephelometric Turbidity Units, NTU) is plotted against concentration (if a serial dilution is performed). The kinetic solubility limit is defined as the concentration at which the turbidity signal rises significantly above the background.

Self-Validation: The inclusion of positive and negative controls is essential. A highly soluble compound (e.g., Atenolol) should show no increase in turbidity, while a poorly soluble compound (e.g., Ketoconazole) should show a strong signal, validating that the assay can correctly identify precipitation.[16]

Protocol 3: Definitive Thermodynamic (Equilibrium) Solubility Assay

The shake-flask method is the universally recognized standard for determining true equilibrium solubility.[13][21]

Objective: To determine the maximum, stable concentration of the compound in DMSO at a specified temperature.

Methodology:

  • Sample Preparation: Add an excess of solid 5-Bromo-2-fluoro-3-methoxybenzamide to a sealed, screw-cap glass vial containing a known volume of DMSO. "Excess" means enough solid should remain visible at the end of the experiment.[14]

  • Equilibration: Place the vial in a temperature-controlled shaker or rotator (e.g., at 25°C). Agitate the suspension for a defined period, typically 24 to 48 hours.

    • Causality: A long equilibration time is necessary to ensure the system has reached a true thermodynamic equilibrium between the solid and dissolved states.[11][19] For some compounds, this can take up to 72 hours.[13]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, the supernatant should be centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) and then filtered through a low-binding filter (e.g., 0.22 µm PVDF).

    • Trustworthiness: This two-step separation (centrifugation followed by filtration) is a critical self-validating step to guarantee that only the dissolved compound is being measured.[13]

  • Quantification: Accurately dilute the filtered supernatant with an appropriate solvent and quantify the concentration using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Solid-State Analysis: Recover the remaining solid from the bottom of the vial, dry it, and analyze it using a technique like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

    • Causality: This step is absolutely essential. It verifies that the compound did not undergo a polymorphic transformation or change its solid form during the experiment.[11][13] The measured solubility is only valid for the solid form that was in equilibrium with the solution.

Section 3: Data Presentation and Interpretation

The data generated from the above protocols should be meticulously documented for clear interpretation and comparison.

Quantitative Data Summary
ParameterMethodSolventTemperature (°C)Solubility ValueUnitsNotes
Qualitative SolubilityVisual InspectionDMSO25>20mg/mLNo solid visible after 1 hr
Kinetic SolubilityNephelometryPBS, pH 7.4 (1% DMSO)25e.g., 85µMPrecipitation observed at t=15 min
Thermodynamic SolubilityShake-Flask & HPLCDMSO25e.g., 150mg/mLSolid form confirmed as Form I by XRPD

Table values are examples and should be replaced with experimental results.

Field-Proven Insights & Troubleshooting
  • Impact of Temperature: The solubility of most solids, including benzamides, increases with temperature because their dissolution is typically an endothermic process (ΔH > 0).[22][23] If solubility at a different temperature is required, the entire thermodynamic protocol must be repeated at that temperature.

  • Purity is Paramount: Ensure the starting material is of high purity. Soluble impurities can artificially inflate the measured solubility value.[21]

  • DMSO and Biological Assays: While an excellent solvent, DMSO is not inert. It can have pleiotropic effects in biological systems, and its potential to interact with target proteins should be considered.[1][24] Control experiments with equivalent DMSO concentrations are mandatory.

  • Amorphous vs. Crystalline: Kinetic solubility assays often measure the solubility of an amorphous precipitate, which is almost always higher than the solubility of the stable crystalline form.[17] This is a key reason for the discrepancy between kinetic and thermodynamic results.

Conclusion

Determining the solubility of a novel research compound like 5-Bromo-2-fluoro-3-methoxybenzamide in DMSO is not a single measurement but a systematic investigation. By employing a tiered approach—starting with a rapid qualitative assessment, followed by high-throughput kinetic screening, and culminating in a definitive thermodynamic shake-flask study—researchers can build a comprehensive solubility profile. This robust dataset is foundational for the successful progression of a compound through the drug discovery pipeline, enabling informed decisions in screening, lead optimization, and eventual formulation.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • National Center for Biotechnology Information (PMC). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. [Link]

  • Wikipedia. Solubility. [Link]

  • ResearchGate. Top-Performing Models for DMSO Solubility Prediction Developed with.... [Link]

  • PubMed. (2012, October 9). Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. [Link]

  • gChem. Pharmaceuticals. [Link]

  • Semantic Scholar. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

  • LinkedIn. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • ResearchGate. Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

  • National Center for Biotechnology Information (NCBI). (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]

  • Chemistry LibreTexts. Solubility. [Link]

  • Shandong Ailitong New Materials Co., Ltd. (2024, September 9). Innovative Applications of DMSO. [Link]

  • ResearchGate. (PDF) Principles of Solubility. [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Journal of Cheminformatics. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Asian Journal of Chemistry. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Link]

  • MDPI. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

  • MOST Wiedzy. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

  • ResearchGate. (2025, August 8). Selective molecular interactions between dimethyl sulfoxide and the functional groups of 2-mercaptoethanol | Request PDF. [Link]

  • CORA. Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. [Link]

  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

  • Chemistry LibreTexts. (2019, August 12). 1.6: Physical properties of organic compounds. [Link]

  • National Center for Biotechnology Information (PMC). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

  • AbacipharmTech. 5-bromo-3-fluoro-2-methoxybenzaldehyde. [Link]

  • Sigma-Aldrich (Chinese). 5-BROMO-2-FLUORO-N-(3-METHOXYPHENYL)BENZAMIDE AldrichCPR. [Link]

  • Pharmaceutical Technology. Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. [Link]

  • MySkinRecipes. 5-Bromo-3-fluoro-2-methylbenzonitrile. [Link]

  • Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. [Link]

  • gChem. DMSO. [Link]

  • PubChem. 5-bromo-2-methoxy-3-methylbenzamide. [Link]

Sources

An In-depth Technical Guide on the Safe Handling of Aromatic Amides: Using 5-Bromo-2-methoxybenzaldehyde as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound:

Initial searches for a comprehensive Safety Data Sheet (SDS) for the specific compound 5-Bromo-2-fluoro-3-methoxybenzamide did not yield a publicly available, verified document. This compound may be a novel or specialized research chemical with limited safety data in the public domain. To ensure scientific accuracy and uphold the principles of safety, this guide will instead provide a detailed analysis of a structurally related and commercially available compound for which a reliable SDS exists: 5-Bromo-2-methoxybenzaldehyde (CAS No. 25016-01-7). This molecule shares key structural motifs (a brominated, methoxylated benzene ring) and serves as a pertinent case study for the handling protocols and safety considerations relevant to researchers working with similar multi-substituted aromatic compounds. The principles and methodologies outlined here are intended to be illustrative of a rigorous, safety-first approach in a research and development setting.

Technical Guide: 5-Bromo-2-methoxybenzaldehyde

This guide is designed for researchers, scientists, and drug development professionals. Its purpose is to move beyond mere compliance and foster a deep, mechanistic understanding of the safety protocols associated with 5-Bromo-2-methoxybenzaldehyde, a common intermediate in organic synthesis.

Section 1: Compound Identification and Hazard Profile

5-Bromo-2-methoxybenzaldehyde, also known as 5-Bromo-2-anisaldehyde, is a solid organic compound. A comprehensive understanding of its hazard profile is the foundation of safe handling.

Identifier Value
IUPAC Name 5-Bromo-2-methoxybenzaldehyde
CAS Number 25016-01-7
Molecular Formula C₈H₇BrO₂
Molecular Weight 215.04 g/mol

The primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below. This classification dictates the necessary precautions.

Hazard Class Category Hazard Statement
Acute Oral ToxicityCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Expert Insight: The combination of an aldehyde functional group with a halogenated aromatic ring suggests that the compound is reactive and possesses irritant properties. The aldehyde can react with biological nucleophiles, while the overall structure contributes to its potential for skin and respiratory irritation.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All manipulations of 5-Bromo-2-methoxybenzaldehyde should be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes.

The selection of PPE is not a checklist but a risk-based assessment. The following diagram outlines the decision-making process for appropriate PPE selection when handling this compound.

Methodological & Application

Application Notes & Protocols: The Strategic Use of 5-Bromo-2-fluoro-3-methoxybenzamide as a Pivotal Intermediate in the Synthesis of Advanced Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bruton's tyrosine kinase (BTK) has emerged as a high-value target in therapeutic development, particularly for B-cell malignancies and autoimmune disorders.[1][2][3] The inhibition of BTK disrupts the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of both normal and malignant B-cells.[4][5][6] This guide provides a detailed technical overview of 5-Bromo-2-fluoro-3-methoxybenzamide, a key chemical intermediate, and its application in the synthesis of next-generation BTK inhibitors. We present validated, step-by-step protocols for the synthesis of this intermediate and its subsequent elaboration into a final inhibitor scaffold, grounded in established principles of medicinal chemistry. The causality behind experimental choices is explained to provide researchers with a robust framework for development.

Introduction: The Central Role of BTK in Disease Pathophysiology

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase from the Tec kinase family, indispensable for B-cell development, differentiation, and signaling.[7][8] Upon activation of the B-cell receptor (BCR), BTK is recruited to the cell membrane, where it becomes phosphorylated and, in turn, phosphorylates downstream targets like phospholipase C-γ2 (PLCγ2).[3][9] This action triggers a cascade of signaling events, including calcium mobilization and the activation of transcription factors (e.g., NF-κB), which are essential for B-cell proliferation and survival.[6][10]

In various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), this signaling pathway is constitutively active, leading to uncontrolled cell growth.[4][5] Therefore, targeting BTK with small-molecule inhibitors has become a cornerstone of modern oncology, offering a targeted therapeutic strategy with improved efficacy and often better tolerability than traditional chemotherapy.[2][11][12] The first-in-class BTK inhibitor, ibrutinib, revolutionized treatment paradigms, and subsequent generations of inhibitors like acalabrutinib and zanubrutinib have been developed to improve selectivity and reduce off-target effects.[9][13]

The BTK Signaling Pathway and Point of Inhibition

The BTK signaling cascade is a critical axis for B-cell function. The diagram below illustrates the key steps from BCR activation to downstream cellular responses, highlighting the pivotal position of BTK where inhibitors intervene.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN Kinase BCR->LYN activates BTK_mem BTK LYN->BTK_mem phosphorylates PLCG2 PLCγ2 BTK_mem->PLCG2 phosphorylates Downstream Downstream Signaling (Ca²⁺ flux, PKCβ) PLCG2->Downstream BTK_cyto BTK (inactive) BTK_cyto->BTK_mem translocates NFkB NF-κB / AP-1 Transcription Factors Downstream->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Antigen Antigen Antigen->BCR binds BTKi BTK Inhibitor (e.g., from Intermediate) BTKi->BTK_mem blocks

Figure 1: The BTK Signaling Cascade. This diagram shows the activation of BTK following antigen binding to the BCR and the point of therapeutic intervention by BTK inhibitors.

5-Bromo-2-fluoro-3-methoxybenzamide: A Versatile Synthetic Intermediate

The development of potent and selective BTK inhibitors relies on modular synthetic strategies. 5-Bromo-2-fluoro-3-methoxybenzamide serves as a highly valuable intermediate in this context. Its chemical structure incorporates several key features:

  • Benzamide Core: A common structural motif in many biologically active molecules.

  • Bromine Atom: Serves as a versatile chemical handle for introducing further complexity, typically via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This is the key site for linking the benzamide fragment to other parts of the final inhibitor.

  • Fluorine and Methoxy Groups: These substituents modulate the electronic properties and conformation of the aromatic ring. The ortho-fluorine atom can influence the orientation of the amide bond and participate in crucial hydrogen bonding interactions with the target protein, while the methoxy group can occupy a specific pocket in the kinase binding site, enhancing affinity and selectivity.

The strategic placement of these functional groups makes this intermediate an ideal starting point for constructing the "warhead" or binding moiety of many targeted covalent and non-covalent inhibitors.

Experimental Protocols

The following protocols provide a robust framework for the synthesis and application of 5-Bromo-2-fluoro-3-methoxybenzamide. All operations should be conducted in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide (Intermediate)

This protocol details the conversion of the corresponding carboxylic acid to the primary amide. The most direct and reliable method involves activating the carboxylic acid and subsequent treatment with an ammonia source. Here, we describe a process using thionyl chloride (SOCl₂) for activation.

Reaction Scheme: 5-Bromo-2-fluoro-3-methoxybenzoic acid → 5-Bromo-2-fluoro-3-methoxybenzoyl chloride → 5-Bromo-2-fluoro-3-methoxybenzamide

Synthesis_Intermediate start 5-Bromo-2-fluoro-3-methoxybenzoic acid reagent1 + SOCl₂ + cat. DMF start->reagent1 intermediate 5-Bromo-2-fluoro-3-methoxybenzoyl chloride (in situ) reagent2 + aq. NH₃ intermediate->reagent2 product 5-Bromo-2-fluoro-3-methoxybenzamide reagent1->intermediate reagent2->product

Figure 2: Workflow for the synthesis of the benzamide intermediate.

Materials & Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)Moles (equiv.)
5-Bromo-2-fluoro-3-methoxybenzoic acid1782260-95-0249.04 g/mol 10.0 g40.1 mmol (1.0)
Thionyl Chloride (SOCl₂)7719-09-7118.97 g/mol 4.4 mL60.2 mmol (1.5)
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 2-3 dropsCatalytic
Dichloromethane (DCM), anhydrous75-09-284.93 g/mol 100 mL-
Ammonium Hydroxide (aq. NH₃, 28-30%)1336-21-635.05 g/mol 20 mLExcess
Deionized Water7732-18-518.02 g/mol As needed-
Saturated Sodium Bicarbonate (NaHCO₃) soln.--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol As needed-

Step-by-Step Methodology:

  • Acid Chloride Formation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-2-fluoro-3-methoxybenzoic acid (10.0 g, 40.1 mmol).

    • Add anhydrous dichloromethane (100 mL) to the flask.

    • Add a catalytic amount of DMF (2-3 drops). Causality Note: DMF catalyzes the formation of the Vilsmeier reagent in situ, which is the active species that converts the carboxylic acid to the highly reactive acid chloride.

    • Slowly add thionyl chloride (4.4 mL, 60.2 mmol) dropwise at room temperature. Caution: This reaction evolves HCl and SO₂ gas; perform in a fume hood.

    • Heat the reaction mixture to reflux (approx. 40°C) and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

    • Once complete, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and DCM, yielding the crude acid chloride as an oil or solid.

  • Amidation:

    • Cool the flask containing the crude acid chloride in an ice bath (0°C).

    • Slowly and carefully add concentrated ammonium hydroxide solution (20 mL) dropwise with vigorous stirring. Caution: The reaction is highly exothermic. Maintain the temperature below 10°C.

    • Upon addition, a precipitate of the desired benzamide will form.

    • Allow the mixture to warm to room temperature and stir for an additional 1 hour to ensure complete reaction.

  • Work-up and Purification:

    • Filter the resulting solid precipitate using a Büchner funnel.

    • Wash the filter cake sequentially with cold deionized water (3 x 30 mL) and a small amount of cold DCM to remove residual impurities.

    • Dry the solid product under vacuum at 40-50°C to a constant weight.

    • Self-Validation: The purity of the product should be assessed by ¹H NMR, ¹³C NMR, and LC-MS. For a typical batch, a purity of >98% is expected. The crude product can be recrystallized from an ethanol/water mixture if further purification is required.

Protocol 2: Application in BTK Inhibitor Synthesis via Suzuki Coupling

This protocol demonstrates how 5-Bromo-2-fluoro-3-methoxybenzamide can be used in a palladium-catalyzed Suzuki cross-coupling reaction to construct a more complex molecule, representative of a BTK inhibitor core structure. We will couple it with a generic boronic acid partner.

Reaction Scheme: 5-Bromo-2-fluoro-3-methoxybenzamide + (Heteroaryl)boronic acid → Final BTK Inhibitor Scaffold

Synthesis_BTKi start 5-Bromo-2-fluoro-3-methoxybenzamide catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) start->catalyst partner Partner Boronic Acid (e.g., Pyrazole-4-boronic acid) partner->catalyst product Final BTK Inhibitor Scaffold catalyst->product

Figure 3: Workflow for Suzuki coupling to form a BTK inhibitor scaffold.

Materials & Reagents:

ReagentCAS NumberMolecular WeightQuantity (Example Scale)Moles (equiv.)
5-Bromo-2-fluoro-3-methoxybenzamide853313-33-4248.07 g/mol 1.0 g4.03 mmol (1.0)
(Heteroaryl)boronic acid (e.g., 1H-Pyrazole-4-boronic acid)376584-63-3111.90 g/mol 0.54 g4.84 mmol (1.2)
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.70 g/mol 148 mg0.20 mmol (0.05)
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol 1.67 g12.1 mmol (3.0)
1,4-Dioxane123-91-188.11 g/mol 20 mL-
Deionized Water7732-18-518.02 g/mol 5 mL-
Ethyl Acetate (EtOAc)141-78-688.11 g/mol As needed-

Step-by-Step Methodology:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 5-Bromo-2-fluoro-3-methoxybenzamide (1.0 g, 4.03 mmol), the boronic acid partner (0.54 g, 4.84 mmol), and potassium carbonate (1.67 g, 12.1 mmol).

    • Add a magnetic stir bar.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Causality Note: This is crucial to remove oxygen, which can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to poor reaction yield.

  • Solvent and Catalyst Addition:

    • Add 1,4-dioxane (20 mL) and deionized water (5 mL) to the flask via syringe. The solvent mixture is chosen to dissolve both the organic and inorganic reagents.

    • Add the palladium catalyst, Pd(dppf)Cl₂ (148 mg, 0.20 mmol), to the flask under a positive flow of inert gas.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 80-90°C and stir vigorously.

    • Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Self-Validation: The crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product. Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Conclusion

5-Bromo-2-fluoro-3-methoxybenzamide is a strategically designed intermediate that facilitates the efficient and modular synthesis of complex BTK inhibitors. The protocols outlined in this guide provide a reliable and scalable pathway for its preparation and subsequent elaboration. By understanding the rationale behind each synthetic step—from the choice of catalyst to the necessity of an inert atmosphere—researchers can confidently apply these methodologies to accelerate the discovery and development of novel therapeutics targeting the critical BTK signaling pathway.

References

  • Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. (2021). Frontiers in Immunology. [Link]

  • What are BTK inhibitors and how do they work? (2024). OncologyTube. [Link]

  • Targeting BTK in B-Cell Malignancies. (2019). OncLive. [Link]

  • Clinical Roundtable Monograph: The Importance of the BTK Pathway in B-Cell Malignancies. PRR. [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). National Center for Biotechnology Information (PMC). [Link]

  • Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies: Their Use and Differential Features. (2021). National Center for Biotechnology Information (PMC). [Link]

  • Bruton Tyrosine Kinase Degraders in B-Cell Malignancies. (2024). AACR Publications. [Link]

  • Signalling of Bruton's tyrosine kinase, Btk. National Center for Biotechnology Information (PubMed). [Link]

  • BTK Inhibitors Mechanism of Action. (2024). ResearchGate. [Link]

  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases. (2024). ScienceOpen. [Link]

  • How Do Bruton's Tyrosine Kinase Inhibitors (BTKIs) Work? Uses, Side Effects, Drug Names. GoodRx. [Link]

  • Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. (2021). Frontiers in Cell and Developmental Biology. [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). National Center for Biotechnology Information (PMC). [Link]

  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. (2024). National Center for Biotechnology Information (PubMed). [Link]

  • Structural mechanism for Bruton's tyrosine kinase activation at the cell membrane. (2018). Proceedings of the National Academy of Sciences (PNAS). [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. [Link]

  • Evolution of BTK inhibitors. (2023). University of Lynchburg Digital Showcase. [Link]

Sources

The Art of the Bond: A Guide to Suzuki-Miyaura Coupling of 5-Bromo-Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the Suzuki-Miyaura cross-coupling reaction stands as a titan among synthetic transformations. Its power to forge carbon-carbon bonds with precision and functional group tolerance has revolutionized the construction of complex molecular architectures. This guide provides an in-depth exploration of the application of this pivotal reaction to a specific, yet crucial, substrate class: 5-bromo-benzamides. These scaffolds are prevalent in pharmacologically active compounds, and their efficient diversification is a key step in many drug discovery pipelines.

Herein, we move beyond a mere recitation of steps. We delve into the causality behind experimental choices, offering a framework for rational optimization and troubleshooting. This document is designed to be a self-validating system, empowering you to not only execute these reactions but to understand them fundamentally.

Understanding the Landscape: The 5-Bromo-Benzamide Substrate

The 5-bromo-benzamide scaffold presents a unique set of considerations for the Suzuki-Miyaura coupling. The electron-withdrawing nature of the benzamide group deactivates the aryl bromide towards oxidative addition, the first and often rate-limiting step of the catalytic cycle. However, the amide functionality itself can be a useful handle, potentially influencing the reaction through electronic effects or even coordination to the metal center. The nature of the amide substituent (N-H, N-alkyl, N-aryl) can also play a significant role in solubility and reactivity.

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling provides the foundation for our experimental design.[1] Understanding this cycle is paramount to troubleshooting and optimizing your reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl R¹-Pd(II)L_n-R² Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X (5-Bromo-Benzamide) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Key Parameters for Success: A Guided Tour

The success of the Suzuki-Miyaura coupling of 5-bromo-benzamides hinges on the judicious selection of several key parameters.

The Palladium Catalyst and Ligand System

The choice of the palladium source and, more critically, the phosphine ligand is paramount for overcoming the inherent low reactivity of the electron-poor 5-bromo-benzamide substrate.

  • Palladium Precatalysts:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable, air-stable Pd(0) source that is often effective for a wide range of couplings.

    • Pd(OAc)₂ (Palladium(II) Acetate) / Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are Pd(II) and Pd(0) sources, respectively, that require an external phosphine ligand to form the active catalytic species in situ. This allows for greater flexibility in tuning the reaction conditions.

  • Phosphine Ligands: For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are generally preferred as they promote the rate-limiting oxidative addition step.

    • Triphenylphosphine (PPh₃): A standard, cost-effective ligand that is a good starting point for optimization.

    • Buchwald Ligands (e.g., SPhos, XPhos): These are a class of highly effective, sterically hindered, and electron-rich biaryl phosphine ligands that often provide excellent results for challenging substrates.[2][3]

    • dppf ([1,1'-Bis(diphenylphosphino)ferrocene]): The large bite angle of this ligand can be beneficial in promoting reductive elimination and stabilizing the catalyst.

The Indispensable Role of the Base

The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[4] The choice of base can significantly impact the reaction outcome, and its effectiveness is often solvent-dependent.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most commonly used bases. Cesium carbonate is more soluble in organic solvents and is often more effective, albeit more expensive.[5]

  • Phosphates (K₃PO₄): A strong, non-nucleophilic base that is particularly effective in many Suzuki-Miyaura couplings, especially with heteroaryl boronic acids.

  • Organic Bases (e.g., Et₃N, DIPEA): Generally less effective for this type of coupling and can sometimes lead to side reactions.

The Solvent System: More Than Just a Medium

The solvent not only dissolves the reactants but also influences the solubility of the base and the overall rate and selectivity of the reaction.

  • Aprotic Polar Solvents (DMF, Dioxane, THF): These are excellent choices for Suzuki-Miyaura couplings. Dioxane and DMF are particularly common.

  • Aqueous Mixtures: Often, the addition of water to the organic solvent (e.g., Dioxane/H₂O) can enhance the solubility of the inorganic base and accelerate the reaction.

Recommended Protocols and Starting Conditions

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 5-bromo-benzamides. Optimization may be required for specific substrates.

Protocol 1: General Screening Conditions with Pd(PPh₃)₄

This protocol is a reliable starting point for a wide range of aryl and heteroaryl boronic acids.

Workflow Diagram

Protocol1_Workflow Start Start Setup Combine 5-Bromo-Benzamide, Boronic Acid, Base, and Pd(PPh₃)₄ in a Reaction Vessel Start->Setup Degas Degas the Reaction Mixture (e.g., Ar sparging or freeze-pump-thaw) Setup->Degas Heat Heat the Reaction Mixture (e.g., 80-100 °C) Degas->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Upon Completion Purify Purification (e.g., Column Chromatography) Workup->Purify End Obtain Pure Product Purify->End

Figure 2: Experimental workflow for Protocol 1.

Materials:

  • 5-Bromo-benzamide derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the 5-bromo-benzamide derivative, the boronic acid, the base, and Pd(PPh₃)₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Enhanced Reactivity with Buchwald Ligands

For more challenging couplings, particularly with sterically hindered boronic acids or N-substituted benzamides, a more active catalyst system is often required.

Materials:

  • 5-Bromo-benzamide derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • SPhos (0.04 equiv)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane or Toluene

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Follow the setup procedure as in Protocol 1, using Pd(OAc)₂, SPhos, and K₃PO₄.

  • Use an anhydrous solvent such as 1,4-dioxane or toluene.

  • Heat the reaction mixture to 100-110 °C.

  • Follow the monitoring, workup, and purification steps as in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Suzuki-Miyaura coupling of 5-bromo-benzamides, based on analogous systems and established principles.

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene110890-98
33-Pyridylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF1001675-85
42-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O901480-90

Troubleshooting and Self-Validation

A successful experimental design anticipates potential pitfalls. The following provides a logical framework for troubleshooting common issues.

Troubleshooting_Logic Start Low or No Conversion CheckReagents Verify Reagent Purity (Boronic Acid, Solvent, Base) Start->CheckReagents DegasAgain Ensure Rigorous Degassing Start->DegasAgain Check for Homocoupling CheckCatalyst Is the Catalyst Active? (Use fresh catalyst/ligand) CheckReagents->CheckCatalyst Reagents OK IncreaseTemp Increase Reaction Temperature CheckCatalyst->IncreaseTemp Catalyst OK ChangeLigand Switch to a More Electron-Rich/ Bulky Ligand (e.g., SPhos) IncreaseTemp->ChangeLigand Still Low Conversion ChangeBase Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) ChangeLigand->ChangeBase Still Low Conversion Success Reaction Successful ChangeBase->Success Improved Conversion DegasAgain->Success Homocoupling Reduced

Figure 3: A logical workflow for troubleshooting a sluggish Suzuki-Miyaura reaction.

Common Issues and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Palladium catalysts, especially Pd(0) sources, can degrade upon storage. Use a fresh batch or a more stable precatalyst. Phosphine ligands can also oxidize.

    • Inefficient Oxidative Addition: The electron-withdrawing benzamide group can slow this step. Increase the temperature or switch to a more electron-rich and bulky ligand like SPhos.

    • Poor Base Solubility/Activity: Ensure the base is finely powdered and consider switching to a more soluble or stronger base like Cs₂CO₃ or K₃PO₄.

  • Formation of Homocoupling Product (Biaryl of the Boronic Acid):

    • Presence of Oxygen: This is a common cause of homocoupling. Ensure the reaction is thoroughly degassed.

    • Slow Transmetalation: If the transfer of the aryl group from boron to palladium is slow, the boronic acid can undergo oxidative homocoupling. A different base or solvent system may be required.

  • Protodeborylation of the Boronic Acid:

    • Water Content: While some water can be beneficial, excess water can lead to the hydrolysis of the boronic acid. This is particularly problematic with some heteroaryl boronic acids. Using a boronic ester (e.g., a pinacol ester) can mitigate this issue.

Conclusion

The Suzuki-Miyaura coupling of 5-bromo-benzamides is a powerful and versatile tool for the synthesis of novel compounds with potential therapeutic applications. By understanding the fundamental principles of the catalytic cycle and the specific challenges posed by this substrate class, researchers can rationally design and optimize their synthetic strategies. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this transformative reaction in the pursuit of new medicines and materials.

References

  • Joy, N. M., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. RSC Advances, 10(15), 8969-8976.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
  • Joy, N. M., et al. (2020). Screening of different bases for Suzuki coupling.
  • BenchChem. (2025). A Comparative Guide: Suzuki vs. Buchwald-Hartwig for C-N Bond Formation with 3-Bromobenzamide.
  • Cid, J., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493.
  • Rasool, N., et al. (2026). Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. Molecular Diversity.
  • ResearchGate. (n.d.). Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings.
  • BenchChem. (2025). A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers.
  • Wang, D., et al. (2010). Suzuki-Miyaura Reactions Catalyzed by C2-Symmetric Pd-Multi-Dentate N-Heterocyclic Carbene Complexes. Molecules, 15(4), 2537-2546.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2013).
  • Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Medicinal Chemistry, 14(7), 1221-1257.
  • Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry, 3(1), 1-12.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2021). Journal of Nanostructures, 11(4), 743-755.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-fluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-2-fluoro-3-methoxybenzamide. This versatile building block is of significant interest in medicinal chemistry due to the strategic placement of its functional groups, which allows for selective and diverse chemical modifications. The insights and procedures detailed herein are designed to empower researchers to efficiently synthesize novel molecular entities with potential therapeutic applications.

The inherent electronic properties of the substituted benzene ring—featuring an electron-withdrawing fluorine, an electron-donating methoxy group, and a strategically placed bromine atom—make this substrate a unique platform for a variety of palladium-catalyzed reactions. This guide will focus on three of the most powerful and widely utilized cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Scientific Rationale and Strategic Considerations

The successful execution of a palladium-catalyzed cross-coupling reaction is contingent upon a nuanced understanding of the interplay between the substrate, catalyst, ligand, base, and solvent. The 5-bromo-2-fluoro-3-methoxybenzamide substrate presents specific characteristics that inform experimental design:

  • Reactivity of the C-Br Bond: The carbon-bromine bond is the primary site for oxidative addition by the palladium(0) catalyst. Its reactivity is modulated by the electronic effects of the adjacent substituents. The ortho-fluorine atom, being strongly electronegative, can influence the electron density at the C-Br bond, while the meta-methoxy and benzamide groups also contribute to the overall electronic environment of the aryl halide.

  • Steric Hindrance: The substituents flanking the bromine atom can introduce steric challenges that may necessitate the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.

  • Functional Group Tolerance: The presence of the primary amide (benzamide) functionality requires careful selection of reaction conditions to avoid undesired side reactions. The choice of base is particularly critical to prevent hydrolysis or other transformations of the amide group.

This guide will provide protocols that have been designed to address these considerations, ensuring robust and reproducible outcomes.

Core Cross-Coupling Methodologies

Suzuki-Miyaura Coupling: For C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[1][2] This methodology is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active compounds.[1]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] A base is essential to activate the organoboron reagent for the transmetalation step.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Pd(0)L2_leg Catalyst OxAdd_leg Oxidative Adduct Trans_leg Transmetalation Complex Product_leg Product

Diagram 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol provides a general method for the Suzuki-Miyaura coupling of 5-bromo-2-fluoro-3-methoxybenzamide with a generic arylboronic acid.

Materials:

  • 5-Bromo-2-fluoro-3-methoxybenzamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Cy-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with 5-bromo-2-fluoro-3-methoxybenzamide, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a minimal amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel.

  • Add the remaining degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Partner ExampleCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100>90
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene/H₂O9085-95
3-Pyridinylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O8575-85

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: For C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[3][4] This reaction has broad utility in the synthesis of aryl amines, which are important substructures in many pharmaceuticals.[3]

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex.[5] Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this reaction, particularly with challenging substrates.[5]

Buchwald_Hartwig_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-NR1R2(L) Amine Coordination & Deprotonation (HNR1R2 + Base) Ar-NR1R2 Ar-NR1R2 Ar-Pd(II)-NR1R2(L)->Ar-NR1R2 Reductive Elimination Pd(0)L2_leg Catalyst OxAdd_leg Oxidative Adduct Amido_leg Amido Complex Product_leg Product

Diagram 2: Catalytic cycle of the Buchwald-Hartwig amination.

This protocol describes a general procedure for the Buchwald-Hartwig amination of 5-bromo-2-fluoro-3-methoxybenzamide with a primary or secondary amine.

Materials:

  • 5-Bromo-2-fluoro-3-methoxybenzamide (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add 5-bromo-2-fluoro-3-methoxybenzamide and the amine.

  • Add the anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Amine Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100>90
AnilinePd(OAc)₂ / BINAPCs₂CO₃Toluene11080-90
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄Dioxane9085-95

Table 2: Representative Conditions for Buchwald-Hartwig Amination.

Sonogashira Coupling: For C(sp)-C(sp²) Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[6]

The Sonogashira reaction proceeds through two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to Pd(0) is followed by transmetalation with a copper(I) acetylide, which is generated in the copper cycle.[7] Reductive elimination then affords the alkyne-coupled product and regenerates the Pd(0) catalyst.[8]

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination HC≡CR HC≡CR Cu-C≡CR Cu-C≡CR HC≡CR->Cu-C≡CR Deprotonation (Base + CuI) Cu-C≡CR->Ar-Pd(II)-Br(L2)

Sources

Application Note: Strategic Synthesis of Kinase Inhibitors Using the 5-Bromo-2-Fluoro-3-Methoxy Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 5-bromo-2-fluoro-3-methoxy motif (specifically as the aniline or benzaldehyde derivative) has emerged as a "privileged scaffold" in the design of 3rd- and 4th-generation Tyrosine Kinase Inhibitors (TKIs), particularly targeting EGFR (T790M/C797S) , MEK , and BTK .

This scaffold offers a unique trifecta of properties that solve common medicinal chemistry bottlenecks:

  • Metabolic Stability: The C2-Fluorine blocks a common site of metabolic oxidation (P450) while modulating the pKa of the adjacent amine/oxygen, often improving bioavailability.

  • Solubility & Binding: The C3-Methoxy group acts as a weak H-bond acceptor and provides a solubility handle, often orienting the molecule within the solvent-exposed region of the ATP-binding pocket.

  • Orthogonal Reactivity: The C5-Bromine serves as a robust "exit vector" for late-stage diversification via Suzuki-Miyaura coupling, allowing researchers to probe the ribose-binding pocket or solvent front without altering the hinge-binding core.

This guide details the optimized protocols for utilizing 5-bromo-2-fluoro-3-methoxyaniline (CAS: 1415957-69-1) to construct kinase inhibitor cores, focusing on chemoselective cross-couplings.

Synthetic Workflow Visualization

The following diagram outlines the strategic divergence point: whether to install the "tail" (R-Group) first via Suzuki coupling or anchor the scaffold to the kinase "hinge binder" (Heterocycle) first via Buchwald-Hartwig amination.

SyntheticStrategy Scaffold Scaffold: 5-Bromo-2-fluoro-3-methoxyaniline Buchwald Step 1: Buchwald-Hartwig (Pd-Catalyzed C-N Bond) Scaffold->Buchwald Route A (Preferred for Convergent Synthesis) SuzukiB Step 1: Suzuki-Miyaura (Selective C-Br Coupling) Scaffold->SuzukiB Route B (Risk of NH2 poisoning Pd) Heterocycle Hinge Binder (e.g., 2,4-Dichloropyrimidine) Heterocycle->Buchwald IntermediateA Intermediate A: Core-Scaffold Adduct (Br intact) Buchwald->IntermediateA SuzukiA Step 2: Suzuki-Miyaura (Tail Extension) IntermediateA->SuzukiA FinalDrug Final Kinase Inhibitor SuzukiA->FinalDrug Boronic Tail Fragment (Boronic Ester) Boronic->SuzukiB IntermediateB Intermediate B: Tail-Scaffold Adduct (NH2 intact) SuzukiB->IntermediateB BuchwaldB Step 2: Buchwald-Hartwig (Core Attachment) IntermediateB->BuchwaldB BuchwaldB->FinalDrug

Caption: Strategic divergence in TKI synthesis. Route A is generally preferred to avoid Pd-catalyst poisoning by the free amine during the Suzuki step.

Detailed Protocol: Chemoselective Buchwald-Hartwig Amination

This protocol describes the coupling of 5-bromo-2-fluoro-3-methoxyaniline to a 2,4-dichloropyrimidine core. The challenge here is chemoselectivity : ensuring the aniline reacts with the pyrimidine chloride without the Palladium inserting into the scaffold's own C-Br bond.

Critical Process Parameters (CPPs)
  • Ligand Selection: Use BrettPhos or Xantphos . These bulky ligands facilitate reductive elimination and are generally selective for C-Cl activation on electron-deficient heterocycles over electron-rich aryl bromides at moderate temperatures.

  • Base: Cs₂CO₃ is preferred over NaOtBu to prevent base-mediated side reactions or dehalogenation.

  • Temperature: Maintain 80-90°C . Exceeding 100°C increases the risk of oligomerization via the C-Br bond.

Experimental Procedure
  • Reaction Setup:

    • In a glovebox or under active Nitrogen flow, charge a dry reaction vial with:

      • 2,4-Dichloropyrimidine (1.0 equiv, 1.0 mmol)

      • 5-Bromo-2-fluoro-3-methoxyaniline (1.05 equiv, 1.05 mmol)

      • Pd₂(dba)₃ (2 mol%)

      • BrettPhos (4 mol%) or Xantphos (4 mol%)

      • Cs₂CO₃ (2.0 equiv, anhydrous)

    • Add 1,4-Dioxane (anhydrous, degassed, 0.2 M concentration).

  • Degassing:

    • Seal the vial and sparge with Nitrogen for 5 minutes. Note: Oxygen is the primary cause of catalyst death and homocoupling.

  • Execution:

    • Heat the block to 85°C. Stir vigorously (1000 rpm).

    • Monitor by LCMS at 2 hours. Look for the consumption of the pyrimidine (limiting reagent).

    • Checkpoint: The product mass should correspond to [M+H]+ = (Core) + (Scaffold) - HCl. Ensure the Bromine isotope pattern (1:1 doublet) is preserved in the product mass spectrum.

  • Workup:

    • Cool to room temperature.[1] Filter through a pad of Celite to remove inorganic salts and Palladium black.

    • Wash the pad with EtOAc.

    • Concentrate the filtrate.

  • Purification:

    • Flash chromatography (SiO₂). Elute with a gradient of Hexanes/EtOAc (0-50%).

    • Yield Expectation: 75-85%.

Detailed Protocol: Suzuki-Miyaura "Tail" Extension

Once the scaffold is anchored to the core, the C-Br bond is used to attach the solubilizing tail (e.g., N-methylpiperazine derivative) or an aryl group to target the hydrophobic pocket.

Experimental Procedure
  • Reagents:

    • Intermediate A (from Protocol 1) (1.0 equiv)

    • R-Boronic Acid/Pinacol Ester (1.2 equiv)

    • Pd(dppf)Cl₂·DCM (5 mol%) - Robust catalyst for aryl bromides.

    • K₂CO₃ (3.0 equiv, 2M aqueous solution)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2]

  • Execution:

    • Combine organic reagents in the reaction vessel.

    • Add solvents and aqueous base.[3][4]

    • Degas thoroughly (vacuum/backfill with N₂ x 3).

    • Heat to 100°C for 4-12 hours.

  • Troubleshooting Dehalogenation:

    • If you observe hydro-dehalogenation (replacement of Br with H), reduce the temperature to 80°C and switch the solvent to Toluene/Ethanol/Water (2:1:1) . The Ethanol acts as a reductant scavenger but can sometimes promote the desired pathway over beta-hydride elimination.

Analytical Data Summary & QC

When validating these intermediates, specific NMR and LCMS signatures confirm the structural integrity of the scaffold.

FeatureMethodExpected Signal / Observation
C-F Coupling ¹³C NMRLook for C-F coupling constants (

Hz) at the C2 position.
Methoxy Group ¹H NMRSharp singlet at

ppm.
Bromine Integrity MS (ESI)Distinct 1:1 isotopic ratio (

) in Intermediate A. Loss of this pattern indicates dehalogenation.
Regiochemistry NOESYStrong NOE correlation between the Methoxy protons and the C4 aromatic proton confirms the 3-position.

References & Grounding

The protocols above are synthesized from standard medicinal chemistry practices for EGFR/TKI synthesis, supported by the following authoritative sources:

  • General Buchwald-Hartwig Guidelines:

    • Source: ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide."

    • URL:[Link]

  • Suzuki Coupling on Heterocycles:

    • Source: BenchChem Application Notes.[5] "Navigating the Suzuki Coupling Landscape."

  • Kinase Inhibitor Design (EGFR/MEK Context):

    • Source: Journal of Medicinal Chemistry (ACS). "Designing Macrocyclic Kinase Inhibitors."

    • URL:[Link]

  • Synthesis of 5-Bromo-2-fluoro-3-methoxy Intermediates:

    • Source: ChemicalBook / Patent Literature (CN105884591). "5-Bromo-2-fluorobenzaldehyde synthesis."

Disclaimer: Always consult the Safety Data Sheet (SDS) for 5-bromo-2-fluoro-3-methoxyaniline and palladium catalysts. These protocols involve high temperatures and biologically active intermediates; perform all work in a certified fume hood.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple procedural outlines to explore the causality behind experimental choices, empowering you to troubleshoot effectively and improve your yield and purity.

Overview of Synthetic Strategy

The synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide is typically achieved via a two-step process starting from 2-fluoro-3-methoxybenzoic acid. The core strategy involves an electrophilic aromatic substitution (bromination) followed by the conversion of the carboxylic acid moiety into a primary amide. Each step presents unique challenges that can impact the overall efficiency of the synthesis.

Synthetic_Workflow Start 2-Fluoro-3-methoxybenzoic Acid Intermediate 5-Bromo-2-fluoro-3-methoxybenzoic Acid Start->Intermediate Step 1: Bromination Final 5-Bromo-2-fluoro-3-methoxybenzamide Intermediate->Final Step 2: Amidation

Caption: High-level workflow for the synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide.

Part 1: Electrophilic Bromination

The first critical step is the regioselective bromination of the starting material, 2-fluoro-3-methoxybenzoic acid. The directing effects of the substituents (fluoro, methoxy, and carboxylic acid) are key to achieving the desired 5-bromo isomer.

Troubleshooting and FAQs: Bromination Step

Q1: My bromination yield is low and I see multiple spots on my TLC plate. What is happening?

A1: This is a classic issue of poor regioselectivity or over-bromination. The substituents on the aromatic ring have competing directing effects. While the methoxy group is a strong ortho-, para-director and the fluorine is a weaker ortho-, para-director, the carboxylic acid is a meta-director. The desired product results from para-bromination relative to the methoxy group.

  • Plausible Causes:

    • Harsh Brominating Agent: Using elemental bromine (Br₂) without careful control can be too reactive, leading to multiple brominations and side products.

    • High Reaction Temperature: Elevated temperatures can overcome the activation energy barriers for the formation of less-favored isomers.[1]

    • Incorrect Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of reaction intermediates.

  • Troubleshooting Steps:

    • Switch to a Milder Brominating Agent: N-Bromosuccinimide (NBS) is an excellent alternative that provides a low, steady concentration of electrophilic bromine, significantly improving regioselectivity.[2]

    • Optimize Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the thermodynamically more stable product.[1]

    • Solvent Screening: Acetic acid or sulfuric acid are common solvents for this type of reaction. For instance, using concentrated sulfuric acid as a solvent with NBS can effectively generate the desired product.[3]

Brominating AgentTypical ConditionsProsCons
N-Bromosuccinimide (NBS) H₂SO₄ or Acetic Acid, 0 °C to RTHigh regioselectivity, safer to handle.Higher cost, requires initiation (acid).
Elemental Bromine (Br₂) Acetic Acid, Lewis Acid catalystLower cost, highly reactive.Low selectivity, hazardous, can over-brominate.
Dibromohydantoin H₂SO₄, RTEfficient, solid reagent.Can be aggressive if not controlled.[4]
Experimental Protocol: Regioselective Bromination using NBS
  • To a flask protected from light, add 2-fluoro-3-methoxybenzoic acid (1.0 eq).

  • Add concentrated sulfuric acid as the solvent and cool the mixture to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.[3]

  • Allow the reaction to stir at 0 °C for 3 hours, then let it warm to room temperature and stir for an additional 16 hours.[3]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into a beaker of ice water. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The crude 5-Bromo-2-fluoro-3-methoxybenzoic acid can be purified by recrystallization if necessary.

Part 2: Amide Formation

Converting the carboxylic acid to a primary amide is the final step. The direct reaction between a carboxylic acid and an amine (or ammonia source) is notoriously difficult because of a competing acid-base reaction that forms a highly stable and unreactive ammonium carboxylate salt.[5][6] Therefore, the carboxylic acid must be "activated."

Amidation_Mechanism cluster_activation Activation Step cluster_coupling Nucleophilic Attack CarboxylicAcid R-COOH ActiveEster O-acylisourea (Highly Reactive Intermediate) CarboxylicAcid->ActiveEster + EDC EDC EDC EDC->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + NH₃ Amine NH₃ Amine->Tetrahedral Amide R-CONH₂ (Product) Tetrahedral->Amide Byproduct EDU (Urea Byproduct) Tetrahedral->Byproduct

Caption: Simplified mechanism of amide formation using EDC as a coupling agent.

Troubleshooting and FAQs: Amidation Step

Q1: I mixed my carboxylic acid with aqueous ammonia and heated it, but the yield is very low. Why?

A1: As mentioned, the primary issue is the formation of the ammonium carboxylate salt.[5] While very high temperatures (>170 °C) can force the dehydration of this salt to form an amide, these conditions are often too harsh for complex molecules and can lead to degradation.[7] The solution is to use a coupling agent to activate the carboxylic acid.

Q2: Which amide coupling strategy should I choose?

A2: The choice depends on factors like substrate sensitivity, desired purity, and cost. Two common, reliable methods are activation with a carbodiimide reagent or conversion to an acyl chloride.

  • Carbodiimide Coupling (e.g., EDC): This is a very common and generally mild method. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) convert the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[6]

    • Insight: It is highly recommended to use an additive like Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester, which is less prone to side reactions (like N-acylurea formation) and minimizes racemization if chiral centers are present.[5][6]

  • Acyl Chloride Formation: This is a robust, classical method. The carboxylic acid is first converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[8] The purified acyl chloride then readily reacts with an ammonia source to form the amide.

    • Insight: This method is often high-yielding but involves handling corrosive reagents. The intermediate acyl chloride may also be sensitive to moisture.

ParameterEDC/HOBt CouplingAcyl Chloride Method
Reagents EDC, HOBt, Amine Base (DIPEA/TEA)SOCl₂ or (COCl)₂, Ammonia
Temperature 0 °C to Room Temperature0 °C to Reflux
Pros Milder conditions, one-pot reaction.High reactivity, often high yield.
Cons Urea byproduct can be hard to remove, higher cost.Two-step process, harsh/corrosive reagents.

Q3: How do I remove the urea byproduct from my EDC coupling reaction?

A3: The byproduct, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), is often water-soluble. An acidic wash (e.g., dilute HCl) during the aqueous workup will protonate the basic EDU, making it highly soluble in the aqueous layer and easy to separate from your product in the organic layer.[6]

Experimental Protocol A: Amidation via EDC/HOBt Coupling
  • Dissolve 5-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen).

  • Add HOBt (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Cool the mixture to 0 °C.

  • Add EDC hydrochloride (1.2 eq) slowly to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes, then add your ammonia source (e.g., a solution of ammonia in an organic solvent or ammonium chloride (NH₄Cl, 2.0 eq)).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified.[6]

Experimental Protocol B: Amidation via an Acyl Chloride Intermediate
  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂) (2.0-3.0 eq) to 5-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq) at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Heat the mixture to reflux (typically around 70-80 °C) for 2-3 hours until gas evolution ceases.

  • Remove the excess SOCl₂ by distillation or under reduced pressure to obtain the crude acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF or DCM) and cool to 0 °C.

  • Slowly add a solution of concentrated ammonium hydroxide dropwise.

  • Stir the reaction for 1-2 hours at 0 °C and then allow it to warm to room temperature.

  • Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude amide.

Part 3: Purification and Analysis

Final purification is crucial to obtain a product of high purity for subsequent applications. Characterization confirms that the target molecule has been successfully synthesized.

Troubleshooting and FAQs: Purification & Analysis

Q1: What is the best method to purify the final amide?

A1: The choice between recrystallization and column chromatography depends on the nature of the impurities.

  • Recrystallization: Ideal if the impurities have significantly different solubility profiles from the product. It is often faster and more scalable for highly pure crude material. A common issue is the product "oiling out." If this occurs, try using a solvent system where the product is more soluble at high temperatures but much less soluble at room temperature, or use a solvent pair.[9]

  • Flash Column Chromatography: The most versatile method for separating compounds with similar polarities. A typical eluent system would be a gradient of ethyl acetate in hexanes.[9]

Q2: Which analytical techniques are recommended to confirm my product?

A2: A combination of techniques is essential for unambiguous structure confirmation and purity assessment.

TechniquePurposeExpected Observations for 5-Bromo-2-fluoro-3-methoxybenzamide
¹H NMR Confirms proton environment and structure.Aromatic protons, a methoxy singlet (~3.9 ppm), and two broad singlets for the -NH₂ protons.
¹³C & ¹⁹F NMR Confirms carbon framework and fluorine presence.A carbonyl carbon (~165 ppm), aromatic carbons showing C-F coupling. A single resonance in the ¹⁹F NMR.
LC-MS Confirms molecular weight and purity.A peak corresponding to the mass of the product ([M+H]⁺ or [M-H]⁻) and an assessment of purity by UV trace.
Melting Point Assesses purity.A sharp, defined melting point range indicates high purity.[9]

References

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link][10]

  • Wikipedia. (2023). Amide. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link][12]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link][5]

  • University of Cambridge. (2023). Reaction Chemistry & Engineering. Retrieved from [Link][13]

  • Google Patents. (n.d.). WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. Retrieved from [8]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link][14]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method. Retrieved from [4]

  • Google Patents. (n.d.). CN117049963A - A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester. Retrieved from [15]

  • SciELO. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link][2]

  • Asian Journal of Chemistry. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Retrieved from [Link][16]

  • SciSpace. (n.d.). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Retrieved from [Link][17]

Sources

Technical Support Center: Overcoming Poor Reactivity of 2-Fluoro Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of 2-fluoro substituted benzamides, particularly in transition metal-catalyzed cross-coupling reactions. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of 2-fluoro substituted benzamides.

Q1: Why is my 2-fluoro substituted benzamide unreactive in standard cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig?

A1: The poor reactivity is primarily due to a combination of electronic and steric effects imparted by the ortho-fluorine atom.

  • Electronic Effects: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect lowers the energy of the C-H and C-metal bonds, making C-H activation more challenging compared to non-fluorinated analogues.[1][2] While this might seem counterintuitive, the reactivity of C-H bonds ortho to fluorine is often enhanced toward metal centers, but the subsequent steps in a catalytic cycle can be inhibited.[1][2]

  • Steric Hindrance: The fluorine atom, although relatively small, provides significant steric bulk around the reaction center. This can hinder the approach of the bulky phosphine-ligated palladium catalysts required for oxidative addition, which is often the rate-limiting step in cross-coupling reactions.[3][4]

  • Catalyst Deactivation: In palladium-catalyzed reactions, the ortho-fluoro group can coordinate to the palladium center. This can lead to the formation of stable, six-membered palladacycle intermediates, which can be off-cycle and lead to catalyst deactivation.

Q2: What is the "ortho-fluorine effect" and how does it impact my reaction?

A2: The "ortho-fluorine effect" refers to the enhanced reactivity of C-H bonds positioned ortho to a fluorine substituent in (poly)fluoroarenes with metal centers, relative to meta and para positions.[1][2] This is a result of both thermodynamic and kinetic factors.[1][2] Thermodynamically, the formation of a metal-carbon bond ortho to fluorine can be more stable.[1][2] Kinetically, the fluorine can direct the metal catalyst to the ortho position.[1][5][6] While this can be advantageous for C-H functionalization, in the context of cross-coupling with a pre-existing functional group (like a halide or triflate), this directing effect can lead to undesired side reactions or catalyst sequestration.

Q3: Can I use standard palladium catalysts and ligands for reactions involving 2-fluoro benzamides?

A3: While it's always worth screening standard conditions, it is often necessary to employ specialized catalysts and ligands to overcome the inherent low reactivity. Standard catalysts like Pd(PPh₃)₄ may be ineffective. More electron-rich and sterically bulky phosphine ligands are typically required to promote the challenging oxidative addition step and prevent catalyst decomposition.[4] For Buchwald-Hartwig aminations, specialized biarylphosphine ligands are often essential.[7][8]

Part 2: Troubleshooting Guide

This section provides actionable solutions to common experimental problems.

Problem 1: Low to no conversion in a Suzuki-Miyaura cross-coupling of a 2-fluoro-3-halobenzamide.

Cause & Effect Analysis: This issue commonly arises from a sluggish or completely stalled oxidative addition step due to the steric and electronic effects of the ortho-fluoro and amide groups. The choice of catalyst, ligand, base, and solvent system is critical to overcome this activation barrier.

Step-by-Step Rescue Protocol:

  • Catalyst & Ligand Selection: Switch from standard catalysts to more robust systems. Electron-rich, sterically demanding monophosphine ligands are often effective for coupling sterically hindered aryl halides.[4][9]

  • Base & Solvent Optimization: The choice of base is crucial. Stronger bases can sometimes promote higher reactivity, but a careful balance is needed to avoid substrate or product decomposition. A biphasic solvent system (e.g., toluene/water) is often beneficial in Suzuki couplings.[9]

  • Temperature Increase: If initial attempts at lower temperatures fail, a gradual increase in temperature can provide the necessary energy to overcome the activation barrier. Monitor for potential decomposition.

  • Slow Addition of Boronic Acid: For sterically hindered substrates, slow addition of the boronic acid coupling partner can sometimes suppress unwanted side reactions and favor the desired carbonylative pathway if applicable.[3]

Troubleshooting Table: Suzuki-Miyaura Coupling

ParameterStandard ConditionsRecommended ModificationRationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ or a pre-formed Pd(0) catalystProvides a more active catalytic species.
Ligand PPh₃RuPhos, SPhos, or other bulky, electron-rich phosphinesEnhances the rate of oxidative addition and reductive elimination.[4][9]
Base Na₂CO₃K₂CO₃, K₃PO₄, or Cs₂CO₃Stronger bases can accelerate transmetalation.[9]
Solvent DioxaneToluene/H₂O (10:1) or 2-MeTHFBiphasic systems can improve reaction rates and yields.[9]
Temperature 80 °C100-120 °COvercomes the higher activation energy of the substrate.
Problem 2: Failure of a Buchwald-Hartwig amination with a 2-fluorobenzamide derivative.

Cause & Effect Analysis: Similar to Suzuki couplings, Buchwald-Hartwig aminations of 2-fluoro substituted aryl halides are challenging.[7][10] The combination of the electron-withdrawing fluorine and the coordinating amide group can make the aryl halide resistant to oxidative addition. Ligand choice is paramount for success.

Step-by-Step Rescue Protocol:

  • Ligand Screening: This is the most critical parameter. The use of highly active, sterically hindered biarylphosphine ligands is often mandatory.

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium or lithium tert-butoxide are common choices, but other bases like K₃PO₄ or Cs₂CO₃ can be effective, especially with sensitive substrates.

  • Catalyst Pre-activation: Using a pre-formed palladium(0) catalyst or a reliable pre-catalyst can lead to more consistent results than generating the active catalyst in situ from a Pd(II) source.

  • Solvent Choice: Anhydrous, aprotic solvents like toluene, dioxane, or t-BuOH are typically used.[11]

Troubleshooting Table: Buchwald-Hartwig Amination

ParameterStandard ConditionsRecommended ModificationRationale
Catalyst Pd₂(dba)₃Pd(OAc)₂ or a G3/G4 pre-catalystProvides a more active and stable catalyst.
Ligand BINAP, dppfBrettPhos, RuPhos, or other advanced biarylphosphine ligandsSpecifically designed for challenging C-N bond formations.[11]
Base K₂CO₃NaOt-Bu, LiHMDS, or K₃PO₄Stronger, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.
Solvent TolueneDioxane or t-BuOHCan improve solubility and reaction rates.
Temperature 80-100 °C100-110 °CHigher temperatures are often necessary for these challenging substrates.

Visualizations

Troubleshooting Workflow for Cross-Coupling Reactions

G start Reaction Failure: Low/No Conversion catalyst Step 1: Change Catalyst/Ligand (e.g., to RuPhos, BrettPhos) start->catalyst base Step 2: Optimize Base (e.g., K3PO4, NaOtBu) catalyst->base No Improvement success Success: Product Formed catalyst->success Improvement solvent Step 3: Change Solvent (e.g., Toluene/H2O, Dioxane) base->solvent No Improvement base->success Improvement temp Step 4: Increase Temperature solvent->temp No Improvement solvent->success Improvement temp->success Improvement reassess Re-evaluate Substrate & Reaction Design temp->reassess No Improvement G sub 2-Fluoro-Aryl-Halide int1 [Ar-Pd(II)(L2)-X] sub->int1 Oxidative Addition cat Pd(0)L2 cat->int1 product Desired Product int1->product Productive Pathway (Transmetalation, Reductive Elimination) off_cycle Formation of stable six-membered palladacycle (Catalyst Sequestration) int1->off_cycle Inhibition Pathway

Caption: Potential pathway for catalyst inhibition by the ortho-fluoro group.

References

  • Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe - White Rose Research Online. Available from: [Link]

  • meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes - PMC. Available from: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available from: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC. Available from: [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC. Available from: [Link]

  • meta-Selective C-H Arylation of Fluoroarenes and Simple Arenes - PubMed. Available from: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis | Chemical Reviews - ACS Publications. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes - Chemical Science (RSC Publishing). Available from: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available from: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Available from: [Link]

  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines - PubMed. Available from: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? | Wyzant Ask An Expert. Available from: [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. Available from: [Link]

  • Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available from: [Link]

  • Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination - ACS Publications. Available from: [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. Available from: [Link]

  • A Catalysis Guide Focusing on C–H Activation Processes - SciELO. Available from: [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC. Available from: [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Available from: [Link]

  • Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides - RSC Publishing. Available from: [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Available from: [Link]

Sources

Technical Support Center: Scale-up Synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and answers to frequently asked questions. Our focus is on ensuring a robust, safe, and scalable synthetic process.

Synthetic Scheme Overview

The recommended two-step synthetic route for the scale-up production of 5-Bromo-2-fluoro-3-methoxybenzamide begins with the commercially available 2-fluoro-3-methoxybenzoic acid. The process involves an electrophilic aromatic substitution (bromination) followed by conversion of the carboxylic acid to a primary amide.

Synthetic_Workflow Figure 1: Overall Synthetic Workflow A 2-Fluoro-3-methoxybenzoic Acid (Starting Material) B Step 1: Bromination (NBS, H2SO4) A->B Electrophilic Aromatic Substitution C 5-Bromo-2-fluoro-3-methoxybenzoic Acid (Intermediate) B->C Work-up & Isolation D Step 2: Amidation (1. SOCl2, cat. DMF) (2. aq. NH3) C->D Acid Chloride Formation & Amination E 5-Bromo-2-fluoro-3-methoxybenzamide (Final Product) D->E Work-up & Purification

Caption: Figure 1: Overall Synthetic Workflow

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for this synthesis at scale?

For scale-up, 2-fluoro-3-methoxybenzoic acid is the recommended starting material. It is commercially available from multiple suppliers, which ensures a secure supply chain. Starting from this material simplifies the synthesis to two high-yielding steps: bromination and amidation.

Q2: What are the primary safety concerns for this process?

The two main hazardous reagents in this synthesis are N-Bromosuccinimide (NBS) and thionyl chloride (SOCl₂).

  • N-Bromosuccinimide (NBS): A strong oxidizing agent and irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water to release toxic gases like HCl and SO₂.[1][2] All operations involving thionyl chloride must be conducted in a dry, inert atmosphere within a fume hood.[3][4][5] Ensure an emergency shower and eyewash station are readily accessible.[1][5]

Q3: What are the critical process parameters to monitor for each step?

  • Step 1 (Bromination): Temperature control is crucial. The reaction is exothermic, and maintaining the recommended temperature prevents the formation of over-brominated side products. Reaction progress should be monitored by HPLC or TLC to ensure complete consumption of the starting material.

  • Step 2 (Amidation): The conversion to the acid chloride must be driven to completion before the addition of ammonia. In-process control (IPC) via IR spectroscopy (disappearance of the carboxylic acid O-H stretch) or a quench test of a small aliquot can be used. The subsequent amidation is highly exothermic and requires controlled addition of the acid chloride solution to chilled aqueous ammonia.

Detailed Step-by-Step Protocols

Step 1: Synthesis of 5-Bromo-2-fluoro-3-methoxybenzoic acid

This procedure details the regioselective bromination of the starting material. The electron-donating fluoro and methoxy groups are ortho, para-directing, while the electron-withdrawing carboxylic acid is meta-directing. This combination of directing effects strongly favors the substitution at the C-5 position.[6][7]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity (molar eq.)
2-Fluoro-3-methoxybenzoic acid 170.14 1.0
N-Bromosuccinimide (NBS) 177.98 1.05
Sulfuric Acid (98%) 98.08 Solvent
Deionized Water 18.02 For work-up

| Isopropanol (IPA) | 60.10 | For recrystallization |

Procedure:

  • Charge a clean, dry, jacketed reactor with concentrated sulfuric acid.

  • Cool the acid to 0-5 °C with constant stirring.

  • Slowly add 2-fluoro-3-methoxybenzoic acid in portions, ensuring the temperature does not exceed 10 °C.

  • Once all the starting material is dissolved, add N-Bromosuccinimide (NBS) portion-wise over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for an additional 2-3 hours after the addition is complete.

  • Monitor the reaction by HPLC until the starting material is <1% remaining.

  • Upon completion, slowly and carefully quench the reaction by pouring the mixture over crushed ice with vigorous stirring.

  • The product will precipitate as a white solid. Filter the solid and wash thoroughly with cold deionized water until the washings are neutral (pH ~7).

  • Dry the crude product under vacuum.

  • Recrystallize the crude solid from isopropanol to yield 5-Bromo-2-fluoro-3-methoxybenzoic acid as a pure white crystalline solid.

Step 2: Synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide

This step involves the conversion of the intermediate carboxylic acid to the final primary amide via an acid chloride intermediate. The use of thionyl chloride is a cost-effective and efficient method for large-scale production.[8][9]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity (molar eq.)
5-Bromo-2-fluoro-3-methoxybenzoic acid 249.03 1.0
Thionyl Chloride (SOCl₂) 118.97 1.5
Toluene 92.14 Solvent
N,N-Dimethylformamide (DMF) 73.09 Catalytic
Ammonium Hydroxide (28% aq.) 35.04 5.0

| Deionized Water | 18.02 | For work-up |

Procedure:

  • Set up a reactor for reflux with a scrubber system for acidic gases (HCl, SO₂).

  • Charge the reactor with 5-Bromo-2-fluoro-3-methoxybenzoic acid and toluene.

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride to the stirred suspension at room temperature.

  • Heat the reaction mixture to 60-65 °C and maintain for 2-4 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.

  • Cool the mixture to room temperature and distill off the excess thionyl chloride and toluene under reduced pressure.

  • In a separate reactor, charge chilled (0-5 °C) aqueous ammonium hydroxide.

  • Dissolve the crude acid chloride from the previous step in a suitable solvent like DCM or THF.

  • Slowly add the acid chloride solution to the ammonium hydroxide solution, maintaining the temperature below 10 °C.

  • Stir the mixture vigorously for 1-2 hours at room temperature after the addition is complete.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield the final product, 5-Bromo-2-fluoro-3-methoxybenzamide.

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Reaction in Bromination (Step 1)

Possible Cause Recommended Solution
Insufficient NBS or degradation of NBS. Use a slight excess of NBS (1.05-1.1 eq.). Ensure the NBS is from a reliable source and has been stored properly in a cool, dark, dry place.
Reaction temperature too low. While initial cooling is important for control, if the reaction stalls, allow the temperature to slowly rise to 10-15 °C to increase the reaction rate. Monitor closely.
Poor solubility of starting material. Ensure vigorous stirring to maintain a good suspension. The starting material should fully dissolve in the sulfuric acid before NBS addition.
Premature quenching. Confirm reaction completion using an appropriate analytical technique (HPLC, TLC) before proceeding with the ice quench.

Problem 2: Formation of Impurities in Amidation (Step 2)

Possible Cause Recommended Solution
Residual carboxylic acid in the acid chloride intermediate. Ensure the acid-to-acid chloride conversion is complete. Increase the reflux time or the amount of thionyl chloride if necessary. An in-process check is highly recommended.
Formation of N,N-disubstituted amide impurity. This can happen if the acid chloride reacts with the already formed product. This is minimized by adding the acid chloride to an excess of the amine solution, not the other way around.[10]
Hydrolysis of the acid chloride. The acid chloride is highly moisture-sensitive. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen) until the quenching step.
High temperature during amidation. The reaction with ammonia is very exothermic. Maintain a low temperature (<10 °C) during the addition to prevent side reactions and degradation.

Problem 3: Difficulty with Product Isolation and Purification

Possible Cause Recommended Solution
Fine particles clogging the filter. For slow-filtering solids, consider using a larger filter, applying more vacuum, or using a filter aid like celite. For the final product, adjusting the crystallization conditions (slower cooling) can lead to larger crystals that are easier to filter.
Product is oily or does not solidify. This often indicates the presence of impurities. Ensure the work-up washes are thorough to remove any unreacted reagents or by-products. An additional purification step like a re-slurry in a suitable solvent or column chromatography might be necessary.
Final product purity is below specification. If the standard work-up and crystallization do not yield the desired purity, consider a re-crystallization from a different solvent system (e.g., Ethanol/water, Ethyl acetate/hexanes).[10]
Troubleshooting Decision Tree for Low Purity in Final Product

Troubleshooting_Purity Figure 2: Troubleshooting Low Purity Start Low Purity of Final Product Detected by HPLC Check1 Identify Impurity Structure (LC-MS, NMR) Start->Check1 Impurity_SM Is impurity the starting carboxylic acid? Check1->Impurity_SM Known Impurity Action_Purification Re-evaluate Purification: - Re-crystallize from a different solvent - Perform a re-slurry - Consider flash chromatography Check1->Action_Purification Unknown Impurity Impurity_DiBromo Is impurity a di-brominated species? Impurity_SM->Impurity_DiBromo No Action_Amidation Optimize Step 2: - Increase SOCl2 eq. - Increase reaction time - Confirm completion with IPC Impurity_SM->Action_Amidation Yes Action_Bromination Optimize Step 1: - Lower temperature - Control NBS addition rate Impurity_DiBromo->Action_Bromination Yes Impurity_DiBromo->Action_Purification No End Product Meets Purity Specification Action_Amidation->End Action_Bromination->End Action_Purification->End

Caption: Figure 2: Troubleshooting Low Purity

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • University of Nebraska-Lincoln. (2013). SOP 0079 - Thionyl Chloride. Environmental Health and Safety. [Link]

  • Loba Chemie. (n.d.). Thionyl Chloride for Synthesis Safety Data Sheet. Retrieved February 12, 2024, from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved February 12, 2024, from [Link]

  • Magano, J. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

  • Gao, Y., et al. (2024). Challenges and outlook for catalytic direct amidation reactions. Science China Chemistry. [Link]

  • Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2006). Analysis of the reactions used for the preparation of drug candidate molecules. Organic & Biomolecular Chemistry, 4(12), 2337–2347. [Link]

  • Allen, C. L., & Williams, J. M. (2011). Metal-catalysed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405–3415. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471–479. [Link]

  • Organic Chemistry Portal. (n.d.). Arenecarboxylic acid or benzamide synthesis. Retrieved February 12, 2024, from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, H. F. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • de Figueiredo, L. S., et al. (2022). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society. [Link]

  • Filo. (2023). Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. Retrieved February 12, 2024, from [Link]

  • Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved February 12, 2024, from [Link]

  • Reddit. (2023). Mechanism for electrophilic aromatic substitution of benzoic acid to produce m-nitrobenzoic acid. r/OrganicChemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved February 12, 2024, from [Link]

  • Reddit. (2022). Amide from carboxylic acid synthesis. r/Chempros. [Link]

  • Chen, K., et al. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 25(21), 5195. [Link]

  • Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
  • Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. [Link]

Sources

Validation & Comparative

Analytical Guide: 1H NMR Characterization of 5-Bromo-2-fluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-2-fluoro-3-methoxybenzamide is a critical polysubstituted benzene scaffold, frequently utilized as an intermediate in the synthesis of PARP inhibitors (e.g., Niraparib analogs) and kinase inhibitors. Its structural validation presents a unique analytical challenge: the presence of a fluorine atom at the C2 position introduces heteronuclear spin-spin coupling (


) , which complicates the aromatic splitting patterns beyond standard first-order analysis.

This guide provides a technical comparison of solvent systems for optimal resolution and establishes a definitive protocol for distinguishing this specific regioisomer from its synthetic byproducts.

Structural Analysis & Theoretical Expectations

To accurately interpret the spectrum, one must first deconstruct the magnetic environment of the molecule. The fluorine atom is spin-active (


, 100% abundance) and will couple with protons up to 4 bonds away.
The Molecular Scaffold
  • C1: Amide (-CONH

    
    )
    
  • C2: Fluorine (-F)[1]

  • C3: Methoxy (-OCH

    
    )
    
  • C4: Aromatic Proton (H4)

  • C5: Bromine (-Br)[2][3]

  • C6: Aromatic Proton (H6)

Predicted Spectral Data (DMSO-d )

Note: Values are calculated based on substituent chemical shift additivity rules (Curphy-Morrison) and standard fluorobenzene coupling constants.

Signal AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Logic
Amide NH

7.60 – 7.80Broad s / d-H-bonded; diastereotopic due to restricted rotation.
Amide NH

7.40 – 7.50Broad s / d-Non-H-bonded environment.
Ar-H6 7.35 – 7.45dd

,

Meta to Br, Ortho to Amide. Meta-coupling to F.
Ar-H4 7.15 – 7.25dd

,

Meta to Br, Ortho to OMe. Meta-coupling to F.
-OCH

3.85 – 3.90s (or d)

Singlet usually;

coupling to F is often unresolved.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely logistical; it fundamentally alters the "performance" of the analysis by manipulating proton exchange rates and resolution.

Option A: DMSO-d (Recommended)
  • Performance: Superior for Amide quantification.

  • Mechanism: DMSO acts as a Hydrogen-bond acceptor.[4] It "locks" the amide protons in place, slowing their exchange rate with trace water.

  • Result: The amide -NH

    
     protons appear as two distinct, sharp peaks (diastereotopic protons). This allows for accurate integration (2H) to confirm the amide formation.
    
  • Trade-off: The high viscosity of DMSO can cause slight line broadening of aromatic signals compared to chloroform.

Option B: CDCl (Chloroform-d)
  • Performance: Inferior for Amide, Superior for Aromatic Resolution.

  • Mechanism: Non-polar solvent. Promotes rapid proton exchange between the amide and trace acid/water impurities.

  • Result: Amide protons often appear as a flattened "hump" or disappear entirely into the baseline.

  • Risk: Without a visible amide integral, you cannot definitively calculate purity vs. the nitrile precursor or acid hydrolysis byproduct.

Conclusion: For this specific molecule, DMSO-d


 is the gold standard  because the amide functionality is the primary quality attribute being tested.

Comparative Analysis: Distinguishing Regioisomers

A common synthesis error involves bromination at the wrong position. The 1H NMR splitting pattern is the primary method to validate the 5-bromo substitution against the 4-bromo alternative.

Target: 5-Bromo-2-fluoro-3-methoxybenzamide
  • Symmetry: Asymmetric.

  • Proton Relationship: H4 and H6 are meta to each other.

  • Observed Pattern: Two distinct doublet of doublets (dd) .

    • 
       Hz (H-H meta)
      
    • 
       Hz (H-F meta)
      
Alternative: 4-Bromo-2-fluoro-3-methoxybenzamide (Impurity)
  • Proton Relationship: H5 and H6 are ortho to each other.

  • Observed Pattern: Two distinct doublets (d) or triplets (t) depending on F-coupling.[3]

    • 
       Hz (H-H ortho) – This large coupling is the tell-tale sign of the wrong isomer.
      

Experimental Workflow

The following diagram outlines the decision process for validating the structure, emphasizing the differentiation between H-H and H-F coupling.

NMR_Workflow Start Sample: 5-Bromo-2-fluoro-3-methoxybenzamide Solvent Solvent Selection: DMSO-d6 Start->Solvent Acquisition Acquire 1H NMR (Min 16 scans) Solvent->Acquisition AmideCheck Check 7.4-7.8 ppm Region Acquisition->AmideCheck AmideDecision Are NH2 peaks visible/integrable? AmideCheck->AmideDecision AromaticCheck Analyze Aromatic Region (7.0-7.5 ppm) AmideDecision->AromaticCheck Yes (2H) Resolvate Dry Sample & Retest AmideDecision->Resolvate No (Broad/Missing) CouplingCheck Measure J-Couplings AromaticCheck->CouplingCheck Valid VALID STRUCTURE (Meta Coupling ~2Hz + F-Coupling) CouplingCheck->Valid J(H-H) < 3 Hz Invalid INVALID Regioisomer (Ortho Coupling ~8Hz) CouplingCheck->Invalid J(H-H) > 7 Hz

Figure 1: Analytical decision tree for structural validation, highlighting the critical check of J-coupling constants to rule out regioisomers.

Detailed Experimental Protocol

Materials
  • Analyte: ~5-10 mg of 5-Bromo-2-fluoro-3-methoxybenzamide.

  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.
    
  • Instrument: 400 MHz NMR (or higher recommended for resolving F-couplings).

Step-by-Step Methodology
  • Preparation: Dissolve 5-10 mg of the solid in 0.6 mL of DMSO-d

    
    . Ensure the solution is clear; filter through a cotton plug if turbidity persists (suspended solids cause line broadening).
    
  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 - 2.0 seconds (Ensure full relaxation of aromatic protons).

    • Scans (NS): 16 (minimum) to 64 (for high S/N).

    • Spectral Width: -2 to 14 ppm.

  • Processing:

    • Phasing: Apply automatic phasing, then manual correction to ensure a flat baseline around the amide peaks.

    • Referencing: Calibrate the TMS peak to 0.00 ppm or the residual DMSO quintet to 2.50 ppm.

    • Integration: Integrate the Methoxy singlet (3.8 ppm) and set value to 3.00. This normalizes the aromatic integrals (should be 1.00 each) and Amide (should be 2.00 total).

  • Validation Check:

    • Zoom into the aromatic peaks at ~7.2 and ~7.4 ppm.

    • Verify the "Doublet of Doublets" shape.

    • Calculate

      
       values: 
      
      
      
      .

References

  • Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[5][6][7][8][9][10][11] Link

  • Ghiviriga, I., et al. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. Magnetic Resonance in Chemistry.[5][6][7][8][9][10][11] Link

  • Facey, G. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. University of Ottawa NMR Facility Blog. Link

  • BenchChem. (2025).[4] A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d.Link

Sources

Technical Guide: LC-MS/MS Fragmentation Profiling of 5-Bromo-2-fluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS/MS fragmentation behavior of 5-Bromo-2-fluoro-3-methoxybenzamide , a halogenated benzamide scaffold often utilized in the synthesis of kinase inhibitors (e.g., BTK, PARP pathways).

This analysis compares the compound's ionization efficiency and fragmentation "fingerprint" against structural analogs to aid in impurity profiling and metabolite identification.

Executive Summary

5-Bromo-2-fluoro-3-methoxybenzamide (MW: 248.05 Da for


Br) exhibits a distinct mass spectral signature driven by the interplay between its labile amide group and the stable halogenated core.
  • Primary Ionization: ESI(+) yields a stable protonated molecule

    
    .
    
  • Key Differentiator: The 1:1 isotopic doublet (

    
    Br/
    
    
    
    Br) provides immediate visual confirmation of the bromine moiety, persisting through primary daughter ions.
  • Performance vs. Analogs: Compared to non-fluorinated analogs, the ortho-fluorine substituent suppresses the "ortho-effect" typically seen in methoxy-benzamides, simplifying the spectrum to a dominant acylium ion pathway.

Structural & Physicochemical Context

Before analyzing fragmentation, the structural environment must be defined to predict bond lability.

FeatureChemical GroupPositionMS/MS Impact
Lability Primary Amide (

)
C1High. Primary site of cleavage (Neutral Loss:

).
Electronic Fluorine (

)
C2 (Ortho)Stabilizing. Inductive effect strengthens the

bond slightly but enables specific HF losses at high energy.
Resonance Methoxy (

)
C3 (Meta)Moderate. Can lose methyl radical (

) or formaldehyde (

) in secondary stages.
Isotopic Bromine (

)
C5Diagnostic. Preserves doublet pattern (

M, M+2) in all fragments containing the ring.

Fragmentation Pathway Analysis (Mechanism)

The fragmentation of protonated benzamides follows a predictable charge-remote and charge-proximate mechanism.

Phase I: The Primary Transition (Acylium Formation)

Upon collisional activation (CID), the protonated amide


 (m/z 248/250) undergoes a 1,2-elimination of ammonia (

, 17 Da). This is the Base Peak in the MS/MS spectrum.
  • Transition:

    
     (for 
    
    
    
    Br).
  • Mechanism: Protonation occurs on the amide oxygen. A four-centered transition state facilitates the transfer of a proton from nitrogen to the leaving ammonia molecule, generating a stable acylium cation (benzoyl ion).

Phase II: The Secondary Transition (Phenyl Cation)

The acylium ion ejects carbon monoxide (


, 28 Da).
  • Transition:

    
    .
    
  • Mechanism: Inductive destabilization by the electronegative Fluorine and Bromine atoms accelerates this loss compared to unsubstituted benzamides.

Phase III: Tertiary Losses (Halogen/Methoxy Scavenging)

At higher collision energies (>35 eV), the resulting phenyl cation destabilizes further:

  • Methoxy Loss: Ejection of a methyl radical (

    
    , 15 Da) to form a distonic radical cation (
    
    
    
    ).
  • HF Elimination: The ortho-fluorine can interact with neighboring protons (rare in this specific isomer due to lack of ortho-protons, but possible via ring rearrangement).

Visualized Pathway (DOT Diagram)

FragmentationPathway Fig 1. ESI+ CID Fragmentation Pathway of 5-Bromo-2-fluoro-3-methoxybenzamide. Precursor Precursor [M+H]+ m/z 248 (100%) m/z 250 (98%) Acylium Acylium Ion [M+H - NH3]+ m/z 231 / 233 (Base Peak) Precursor->Acylium - NH3 (17 Da) Low CE (10-20 eV) Phenyl Phenyl Cation [M+H - NH3 - CO]+ m/z 203 / 205 Acylium->Phenyl - CO (28 Da) Med CE (20-30 eV) Radical Distonic Ion [Loss of •CH3] m/z 188 / 190 Phenyl->Radical - CH3• (15 Da) High CE (>40 eV)

Comparative Performance Analysis

This section compares the spectral "performance" (selectivity and identification potential) of the target compound against common structural alternatives.

Comparison 1: Target vs. Non-Halogenated Analog

Alternative: 2-Fluoro-3-methoxybenzamide (Debromo analog).

Parameter5-Bromo-2-fluoro-3-methoxybenzamide (Target)2-Fluoro-3-methoxybenzamide (Analog)Analysis
Precursor m/z 248 / 250 (Doublet)170 (Singlet)Target is easily distinguished by the Br isotope pattern.
Base Peak m/z 231 (Acylium)m/z 153 (Acylium)Both follow the same amide-loss logic.
Spectral Complexity Low. Heavy halogens stabilize the ring, reducing random fragmentation.Medium. Lighter ring allows for more complex ring-opening fragments at high energy.
Diagnostic Value High. The 79/81 doublet acts as an internal tag for all ring-containing fragments.Low. Requires high-res MS to distinguish from other isobaric metabolites.
Comparison 2: Target vs. Regioisomer

Alternative: 3-Bromo-2-fluoro-5-methoxybenzamide (Isomer).

FeatureTarget (5-Br, 3-OMe)Isomer (3-Br, 5-OMe)Discrimination Strategy
Ortho Effects F (2) and Amide (1) are neighbors.F (2) and Amide (1) are neighbors.Identical primary loss (

).
Secondary Loss Methoxy is at C3 (crowded by F and H).Methoxy is at C5 (isolated).Steric Relief: The Target (3-OMe) will show a higher ratio of

loss (m/z 188) due to steric crowding promoting radical ejection compared to the more stable 5-OMe isomer.

Experimental Protocol: LC-MS/MS Acquisition

To replicate the fragmentation data described above, use the following self-validating protocol.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of 5-Bromo-2-fluoro-3-methoxybenzamide in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final: 10 µg/mL).

    • Why Formic Acid? Promotes

      
       formation in ESI+.
      
Step 2: LC Conditions (Reverse Phase)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: Halogenated benzamides are moderately hydrophobic; expect elution around 60-70% B.

Step 3: MS Source Parameters (ESI+)
  • Gas Temp: 300°C.

  • Gas Flow: 10 L/min.

  • Nebulizer: 35 psi.

  • Capillary Voltage: 3500 V.

  • Fragmentor: 100 V (Standard for small molecules < 500 Da).

Step 4: MS/MS Acquisition (Targeted)
  • Precursor Selection: Set Quadrupole 1 to 247.9 (Selects

    
    Br monoisotopic peak).
    
  • Isolation Width: Medium (~4 Da) to include the

    
    Br isotope if viewing the pattern is desired in MS2, or Narrow (~1.3 Da) to isolate only the 
    
    
    
    Br species for cleaner spectral libraries.
    • Recommendation: Use Narrow (1.3 Da) on 247.9 to simplify the product spectrum, then repeat on 249.9 to confirm the shift.

  • Collision Energy (CE): Ramp 10 -> 40 eV.

    • 10 eV: Preserves Parent.

    • 20 eV: Maximizes m/z 231 (Acylium).

    • 40 eV: Maximizes m/z 203 (Phenyl) and 188 (Radical).

References

  • Holčapek, M., et al. (2010). Fragmentation behavior of amide-based compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • NIST Mass Spectrometry Data Center. Standard Reference Database 1A. National Institute of Standards and Technology. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text for acylium/neutral loss mechanisms). Link

  • PubChem Compound Summary. 5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide (Structural Analog Data). National Center for Biotechnology Information. Link

Comparing 5-bromo-2-fluoro-3-methoxybenzamide vs 3-methoxybenzamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-methoxybenzamide (3-MB) and its halogenated analog, 5-bromo-2-fluoro-3-methoxybenzamide (BFMB) .

While 3-MB serves as the classical reference standard for PARP inhibition, BFMB represents a multifunctional scaffold designed for advanced Structure-Activity Relationship (SAR) exploration and divergent synthesis. The presence of the bromine and fluorine substituents fundamentally alters the chemical reactivity profile, unlocking pathways for cross-coupling and nucleophilic substitution that are inaccessible with the parent compound.

Part 1: Executive Summary

Feature3-Methoxybenzamide (3-MB) 5-Bromo-2-fluoro-3-methoxybenzamide (BFMB)
Role Reference Standard / Tool CompoundAdvanced Synthetic Intermediate / Potent Analog
Primary Reactivity Electrophilic Aromatic Substitution (SEAr)Nucleophilic Aromatic Substitution (SNAr) & Cross-Coupling
Key Functional Handle Amide (Hydrolysis/Dehydration)Aryl Bromide (C-C Bond Formation)
Electronic State Electron-Rich (Activated)Electron-Deficient (Deactivated core, Activated for SNAr)
PARP Potency Low (IC50 in

M range)
Potential for High Potency (Halogen-directed binding)

Part 2: Chemical Reactivity Profile

Electronic Landscape & Stability
  • 3-MB: The methoxy group (meta) activates the ring positions 2, 4, and 6 toward electrophiles. The amide is a weak deactivator. The molecule is stable to nucleophiles but susceptible to electrophilic attack.

  • BFMB: The addition of Fluorine (ortho) and Bromine (meta) drastically lowers the electron density of the ring.

    • Ortho-Fluorine Effect: The highly electronegative fluorine atom at C2 creates a significant dipole, increasing the acidity of the amide proton via inductive withdrawal (-I). It also renders the C2 position susceptible to nucleophilic attack.

    • Meta-Bromine: Provides a lipophilic handle and further deactivates the ring toward oxidation.

The Critical Divergence: SNAr vs. SEAr

The most profound difference lies in how these molecules react with charged species.

  • 3-MB (SEAr Dominant): Reacts with electrophiles (e.g., nitration, bromination) primarily at the para-position relative to the methoxy group (C6).

  • BFMB (SNAr Dominant): The C2-Fluorine is activated by the electron-withdrawing amide group (ortho). In the presence of strong nucleophiles (e.g., amines, thiolates), BFMB undergoes Nucleophilic Aromatic Substitution , displacing the fluoride ion. This pathway is impossible for 3-MB.

Metal-Catalyzed Cross-Coupling

BFMB contains a C-Br bond, enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to extend the carbon skeleton at the C5 position, a critical strategy for accessing hydrophobic pockets in enzyme active sites. 3-MB lacks this handle and requires pre-functionalization (e.g., bromination) to participate in such chemistry.

Part 3: Biological Implications (PARP Inhibition)[1]

Benzamides mimic the nicotinamide moiety of NAD+, binding to the catalytic domain of Poly(ADP-ribose) polymerase (PARP).

  • 3-MB Binding: Binds primarily through hydrogen bonds with the backbone of Gly863 and Ser904. However, it lacks hydrophobic bulk, leading to weak affinity (IC50 ~ 5-30

    
    M).
    
  • BFMB Binding Potential:

    • Fluorine: Can form non-covalent interactions with protein backbone hydrogens or alter the conformation of the amide to favor planarity (via intramolecular H-bonding with the amide NH).

    • Bromine: Fills hydrophobic pockets often found adjacent to the nicotinamide binding site, typically increasing potency by 10-100 fold compared to the unsubstituted parent.

Part 4: Experimental Workflows & Protocols

Workflow 1: Divergent Synthesis using BFMB

This protocol demonstrates the "scaffold" utility of BFMB, utilizing the Bromine for coupling and the Fluorine for displacement.

Reactivity_Workflow BFMB 5-Bromo-2-fluoro- 3-methoxybenzamide (Starting Material) Suzuki Step A: Suzuki Coupling (Retains F, Modifies C5) BFMB->Suzuki Pd(PPh3)4, Ar-B(OH)2 Na2CO3, Dioxane, 90°C SNAr Step B: S_NAr Displacement (Displaces F, Modifies C2) Suzuki->SNAr Primary Amine (R-NH2) DMSO, 100°C Final Polysubstituted Benzamide Inhibitor SNAr->Final Purification

Figure 1: Divergent synthesis workflow exploiting the orthogonal reactivity of the Br and F substituents on BFMB.

Protocol A: Suzuki-Miyaura Coupling on BFMB

Objective: Functionalize C5 position while preserving the C2-Fluorine.

  • Reagents: BFMB (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aq, 2.0 eq).

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with BFMB, boronic acid, and catalyst under N2.

    • Add Dioxane and aqueous base.

    • Heat to 90°C for 4–12 hours. Note: Do not exceed 100°C to avoid incidental hydrolysis of the amide or displacement of fluorine by hydroxide.

    • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Validation: Monitor disappearance of Aryl-Br stretch and shift in HPLC retention time.

Protocol B: SNAr Displacement of Fluorine

Objective: Introduce diversity at C2 using the Fluorine leaving group.

  • Reagents: BFMB derivative (1.0 eq), Primary Amine (R-NH2, 2.0 eq), DIPEA (3.0 eq).

  • Solvent: DMSO or NMP (Polar aprotic solvents accelerate SNAr).

  • Procedure:

    • Dissolve BFMB in DMSO (0.5 M concentration).

    • Add amine and base.[1]

    • Heat to 100–120°C . Critical: The amide group activates the position, but the methoxy group (C3) exerts some steric hindrance. Higher temperatures may be required compared to simple fluorobenzamides.

    • Observation: Reaction typically proceeds with a color change (yellowing) as the electron-rich aniline derivative forms.

Part 5: Data Comparison

Property3-Methoxybenzamide5-Bromo-2-fluoro-3-methoxybenzamideImpact on Research
LogP (Calc) ~1.1~2.3BFMB has higher membrane permeability.
Amide pKa ~23 (DMSO)~19 (DMSO)BFMB is a better H-bond donor (stronger interaction with Glu residues).
C-X Bond Energy C-H (110 kcal/mol)C-Br (68 kcal/mol)Weak C-Br bond enables facile Pd-insertion.
Metabolic Stability Low (Rapid oxidation)HighHalogens block metabolic hot-spots (C5, C2), prolonging half-life.

References

  • Sigma-Aldrich. 5-Bromo-2-fluoro-N-(3-methoxyphenyl)benzamide Product Specification.Link

  • Drug Target Review. The mechanism of PARP inhibitor action is identified.[2] (2024).[3][4] Link

  • National Institutes of Health (PMC). Mechanisms of Resistance to PARP Inhibitors. Cancer Discovery (2013). Link

  • Royal Society of Chemistry. Electrosynthetic C–F bond cleavage. Organic & Biomolecular Chemistry (2022).[5] Link

  • Wyzant. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2019).[3][6] Link

Sources

A Senior Application Scientist's Guide to the Infrared Spectroscopy of 5-Bromo-2-fluoro-3-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel compounds is paramount. 5-Bromo-2-fluoro-3-methoxybenzamide is a substituted aromatic amide whose unique combination of functional groups—a primary amide, a halogenated and methoxy-substituted benzene ring—presents a distinct infrared (IR) spectroscopic profile. This guide provides an in-depth analysis of the characteristic IR absorption peaks for this molecule. It is designed for researchers and drug development professionals who rely on spectroscopic methods for molecular characterization and quality control. By comparing its expected spectrum with foundational molecules like benzamide, we will explore the electronic and vibratory influence of each substituent, offering a robust framework for spectral interpretation.

Part 1: The Vibrational Blueprint of a Substituted Benzamide

Infrared spectroscopy probes the vibrational modes of a molecule. When a molecule absorbs infrared radiation, specific bonds stretch and bend at characteristic frequencies. The resulting spectrum is a unique molecular fingerprint. For a complex molecule like 5-Bromo-2-fluoro-3-methoxybenzamide, the spectrum is a rich tapestry woven from the vibrations of its constituent parts.

The key to deciphering this spectrum lies in understanding how the primary amide, the aromatic ring, and its diverse substituents (Bromo, Fluoro, Methoxy) contribute to the overall absorption profile. The electronic effects of these groups—inductive and resonance—shift the absorption frequencies of neighboring bonds, providing a detailed structural narrative. For instance, the conjugation within the amide group and its interaction with the aromatic ring lowers the C=O stretching frequency compared to a simple ketone.[1][2]

Part 2: Predicted IR Absorption Profile of 5-Bromo-2-fluoro-3-methoxybenzamide

The following sections dissect the molecule by functional group to predict its characteristic IR absorption bands. Each prediction is grounded in established spectroscopic principles and data from comparable structures.

**Amide Group Vibrations (-CONH₂) **

The primary amide is one of the most character-rich functional groups in IR spectroscopy.

  • N-H Stretching: As a primary amide, the -NH₂ group features two distinct N-H stretching vibrations: an asymmetric stretch and a symmetric stretch. In the solid state, intermolecular hydrogen bonding significantly broadens these peaks and shifts them to lower wavenumbers. Expect two moderately intense, broad bands in the region of 3350-3170 cm⁻¹ .[1][3][4] The higher frequency band corresponds to the asymmetric stretch, while the lower frequency band is the symmetric stretch.

  • C=O Stretching (Amide I Band): This is typically one of the most intense and sharp peaks in the spectrum. For amides, this absorption falls within the 1680-1630 cm⁻¹ range.[3][4][5] The delocalization of electrons between the carbonyl oxygen, the carbon, and the nitrogen atom gives the C-N bond partial double-bond character and weakens the C=O bond, lowering its vibrational frequency relative to ketones or esters.[1]

  • N-H Bending (Amide II Band): Primary amides exhibit an in-plane "scissoring" bending vibration. This peak is typically found between 1650-1620 cm⁻¹ .[4] It is important to note that this peak can sometimes overlap with or appear as a shoulder on the more intense Amide I band.[3]

Aromatic Ring and Substituent Vibrations

The polysubstituted benzene ring gives rise to a series of characteristic absorptions.

  • Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic ring gives rise to weak to medium intensity peaks just above 3000 cm⁻¹. Expect absorptions in the 3100-3000 cm⁻¹ range.[6][7][8]

  • Aromatic C=C Stretching: The stretching vibrations within the benzene ring itself produce a series of sharp, medium-intensity peaks in the 1600-1450 cm⁻¹ region.[7] The specific pattern and intensity can be complex but are characteristic of the aromatic system.

  • Aryl Ether C-O-C Stretching: The methoxy group (-OCH₃) is an aryl ether. This functional group is characterized by a strong, asymmetric C-O-C stretching vibration. For aryl ethers, this peak is reliably found in the 1300-1200 cm⁻¹ region.[9][10] A weaker, symmetric stretch is also expected at a lower frequency.

  • C-F Stretching: The carbon-fluorine bond is highly polar and gives rise to a very strong absorption. For aromatic fluorides, this C-F stretch is typically observed in the 1250-1100 cm⁻¹ range.

  • C-Br Stretching: The carbon-bromine bond vibration absorbs at a much lower frequency due to the larger mass of the bromine atom. This peak is expected in the fingerprint region, typically between 690-515 cm⁻¹ .[6][11]

  • C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly diagnostic of the ring's substitution pattern.[7] For a 1,2,3,5-tetrasubstituted ring, the specific pattern can be complex, but strong absorptions are generally expected in the 900-675 cm⁻¹ region.[6]

Part 3: Comparative Analysis

To fully appreciate the spectral features of 5-Bromo-2-fluoro-3-methoxybenzamide, it is instructive to compare its predicted spectrum with a simpler, parent molecule: Benzamide.

Functional GroupBenzamide (Approx. Wavenumber, cm⁻¹)5-Bromo-2-fluoro-3-methoxybenzamide (Predicted Range, cm⁻¹)Rationale for Spectral Shift
N-H Stretch ~3360, ~31703350-3170Minimal change expected as this is primarily an amide group vibration, though solid-state packing differences can cause minor shifts.
Aromatic C-H Stretch ~30603100-3000Similar region, characteristic of aromatic C-H bonds.
C=O Stretch (Amide I) ~16561680-1630The electron-withdrawing effects of the fluoro and bromo substituents may slightly increase the C=O frequency, while the electron-donating methoxy group may slightly decrease it. The net effect is likely small.
N-H Bend (Amide II) ~16221650-1620Little significant change is expected.
Aromatic C=C Stretch ~1600, ~1485, ~14501600-1450The pattern will be more complex due to the reduced symmetry and varied electronic nature of the substituents.
Aryl C-O-C Stretch N/A1300-1200New Peak: A strong band appears due to the introduction of the methoxy group.
C-F Stretch N/A1250-1100New Peak: A strong absorption characteristic of the C-F bond is introduced.
C-Br Stretch N/A690-515New Peak: A low-frequency absorption appears due to the heavy C-Br bond.

This comparison clearly demonstrates how IR spectroscopy can be used not only to identify the core functional groups (like the amide) but also to confirm the presence and influence of each substituent on the aromatic ring.

Part 4: Experimental Protocol for Data Acquisition

To ensure the acquisition of a high-quality, reproducible IR spectrum, the following protocol using Attenuated Total Reflectance (ATR)-FTIR is recommended. ATR is a modern, rapid technique ideal for solid powder samples, requiring minimal preparation.[12]

Objective: To obtain the mid-infrared spectrum (4000-400 cm⁻¹) of solid 5-Bromo-2-fluoro-3-methoxybenzamide.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is clean. Wipe gently with a lint-free swab dampened with isopropanol and allow it to fully evaporate.

    • With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid 5-Bromo-2-fluoro-3-methoxybenzamide powder onto the center of the ATR crystal.

    • Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The quality of the spectrum is highly dependent on this contact.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same acquisition parameters (e.g., number of scans, resolution) as the background scan. The instrument software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning and Post-Analysis:

    • Retract the press arm and carefully remove the bulk of the powder sample.

    • Clean the ATR crystal surface thoroughly with a solvent-dampened swab (e.g., isopropanol) to prevent cross-contamination.

    • Process the collected spectrum as needed (e.g., baseline correction, peak picking) using the spectrometer software.

Visualizations and Data Summary

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of 5-Bromo-2-fluoro-3-methoxybenzamide with key IR vibrational modes highlighted.

ATR-FTIR Experimental Workflow

G cluster_prep Preparation cluster_acq Data Acquisition cluster_post Post-Processing Clean 1. Clean ATR Crystal (Isopropanol) Background 2. Collect Background Spectrum (16-32 scans) Clean->Background Sample 3. Apply Solid Sample (Ensure good contact) Background->Sample Collect 4. Collect Sample Spectrum Sample->Collect Clean2 5. Clean ATR Crystal Collect->Clean2 Process 6. Process Spectrum (Baseline correction, Peak ID) Clean2->Process

Caption: Standard operating procedure for acquiring an IR spectrum using ATR-FTIR.

Summary of Predicted Characteristic IR Peaks
Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3350 - 3170Medium, BroadN-H Asymmetric & Symmetric StretchPrimary Amide (-CONH₂)
3100 - 3000Weak to MediumC-H StretchAromatic Ring
1680 - 1630Strong, SharpC=O Stretch (Amide I)Primary Amide (-CONH₂)
1650 - 1620MediumN-H Bend (Amide II)Primary Amide (-CONH₂)
1600 - 1450Medium, SharpC=C In-Ring StretchAromatic Ring
1300 - 1200StrongC-O-C Asymmetric StretchAryl Ether (-OCH₃)
1250 - 1100StrongC-F StretchAryl Fluoride
900 - 675StrongC-H Out-of-Plane BendAromatic Ring
690 - 515Medium to StrongC-Br StretchAryl Bromide

Conclusion

The infrared spectrum of 5-Bromo-2-fluoro-3-methoxybenzamide is a composite of highly characteristic absorption bands. The primary amide group is readily identified by its N-H stretches, strong Amide I (C=O) band, and Amide II (N-H) bending vibration. Furthermore, the presence and positions of the substituents on the aromatic ring are confirmed by strong, distinct absorptions corresponding to the C-O-C ether linkage, the C-F bond, and the low-frequency C-Br bond. This detailed spectral analysis serves as a valuable reference for researchers, enabling confident structural verification, impurity profiling, and quality assessment in the development and manufacturing of fine chemicals and pharmaceuticals.

References

  • Vertex AI Search. (2026). Amide infrared spectra.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

Sources

A Researcher's Guide to the Structural Landscape of 5-Bromo-2-fluoro-3-methoxybenzamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physical properties but also its biological activity. This guide provides a comparative analysis of the crystal structure data for 5-Bromo-2-fluoro-3-methoxybenzamide and its derivatives. While experimental crystal structure data for the parent compound is not publicly available, this guide leverages data from closely related analogs and foundational principles of crystal engineering to offer predictive insights into its solid-state behavior. By examining the interplay of intermolecular forces and the influence of substituent groups, we can construct a robust model for the crystallographic features of this important class of molecules.

The Foundational Scaffold: Synthesis and Characterization

The synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide derivatives typically proceeds through the amidation of the corresponding benzoic acid. A plausible synthetic route, adapted from established protocols for similar benzamides, is outlined below.[1] The validation of the synthesized product relies on a suite of spectroscopic techniques.

Experimental Protocol: Synthesis of 5-Bromo-2-fluoro-3-methoxybenzamide
  • Activation of the Carboxylic Acid: To a solution of 5-Bromo-2-fluoro-3-methoxybenzoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.

  • Amidation: To the activated ester solution, add the desired amine (1.1 eq). The reaction is typically stirred at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 5-Bromo-2-fluoro-3-methoxybenzamide derivative.

Diagram of the Synthetic Workflow

G cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2: Amidation cluster_purification Step 3: Work-up & Purification 5-Bromo-2-fluoro-3-methoxybenzoic acid 5-Bromo-2-fluoro-3-methoxybenzoic acid HATU, DIPEA HATU, DIPEA 5-Bromo-2-fluoro-3-methoxybenzoic acid->HATU, DIPEA in DCM/DMF Activated Ester Activated Ester HATU, DIPEA->Activated Ester Amine Amine Activated Ester->Amine Room Temp, 12-24h 5-Bromo-2-fluoro-3-methoxybenzamide Derivative 5-Bromo-2-fluoro-3-methoxybenzamide Derivative Amine->5-Bromo-2-fluoro-3-methoxybenzamide Derivative Work-up Work-up 5-Bromo-2-fluoro-3-methoxybenzamide Derivative->Work-up Purification Purification Work-up->Purification Column Chromatography/Recrystallization

Caption: Synthetic workflow for 5-Bromo-2-fluoro-3-methoxybenzamide derivatives.

Expected Spectroscopic Data

The identity and purity of the synthesized compounds are confirmed by spectroscopic methods. Based on data from analogous structures, the following characteristic signals can be anticipated:

Technique Expected Observations Reference Data Source
¹H NMR Aromatic protons in the range of δ 7.0-8.5 ppm. A singlet for the methoxy group protons around δ 3.9 ppm. The chemical shift and multiplicity of the aromatic protons will be influenced by the substitution pattern.[2][3]
¹³C NMR Carbonyl carbon signal around δ 160-165 ppm. Aromatic carbon signals between δ 110-160 ppm. Methoxy carbon signal around δ 56 ppm.[1][3]
FTIR N-H stretching vibration around 3300 cm⁻¹. C=O (amide I) stretching vibration around 1650 cm⁻¹. C-F stretching vibration around 1200-1300 cm⁻¹. C-Br stretching vibration in the fingerprint region.[1][4]
Mass Spec. A molecular ion peak corresponding to the calculated mass of the derivative. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will be observable.[1]

The Crystal Structure: A Predictive and Comparative Analysis

In the absence of a definitive crystal structure for 5-Bromo-2-fluoro-3-methoxybenzamide, we can infer its likely packing motifs and intermolecular interactions by examining the crystal structures of related benzamides and understanding the roles of its key functional groups.

The Influence of Halogen Bonding and Fluorine Interactions

The presence of both bromine and fluorine atoms on the aromatic ring introduces the potential for specific and directional intermolecular interactions that can significantly influence the crystal packing.

  • Bromine and Halogen Bonding: The bromine atom in the 5-position is a potential halogen bond donor. Halogen bonding (C-Br···O, C-Br···N, or C-Br···Br) is a highly directional, non-covalent interaction that can play a crucial role in assembling molecules in the solid state.[5][6][7] In many crystal structures of brominated organic compounds, C-Br···Br-C interactions are observed, contributing to the stability of the crystal lattice.[5]

  • The Role of Fluorine: The fluorine atom at the 2-position, while a weak hydrogen bond acceptor, primarily influences crystal packing through dipole-dipole interactions and by modulating the electronic properties of the molecule.[8][9][10] The high electronegativity of fluorine can lead to the formation of C-H···F hydrogen bonds and can also affect the propensity of the molecule to form π-π stacking interactions.[9][11] In some cases, fluorine substitution has been shown to suppress disorder in benzamide crystals.[12]

Diagram of Key Intermolecular Interactions

G cluster_interactions Potential Intermolecular Interactions Amide Hydrogen Bonding Amide Hydrogen Bonding Halogen Bonding (Br...O/N/Br) Halogen Bonding (Br...O/N/Br) Amide Hydrogen Bonding->Halogen Bonding (Br...O/N/Br) π-π Stacking π-π Stacking Halogen Bonding (Br...O/N/Br)->π-π Stacking C-H...F Interactions C-H...F Interactions π-π Stacking->C-H...F Interactions C-H...F Interactions->Amide Hydrogen Bonding

Caption: A network of potential intermolecular interactions influencing crystal packing.

Comparative Analysis with Structurally Related Compounds

By examining the crystal structures of other substituted benzamides, we can identify common packing motifs and make educated predictions about the structure of 5-Bromo-2-fluoro-3-methoxybenzamide derivatives.

Compound/Derivative Class Key Structural Features & Intermolecular Interactions Reference
N-Substituted Benzamides Often form hydrogen-bonded chains or dimers via the amide N-H and C=O groups. The aromatic rings can be twisted with respect to the amide plane.[13][14]
Halogenated Benzanilides Exhibit a variety of intermolecular interactions including N-H···O hydrogen bonds, C-H···O interactions, and halogen···halogen contacts. The presence of fluorine can sometimes lead to positional disorder.[8]
Brominated Organic Molecules Frequently display C-Br···Br-C interactions, which are dominated by dispersion forces with a significant electrostatic component. These interactions are directional and contribute to the overall stability of the crystal lattice.[5][15]
Fluorinated Organic Molecules Crystal packing is often influenced by a combination of weak C-H···F hydrogen bonds and dipole-dipole interactions. The contribution of F···F interactions to lattice energy can be significant, especially in highly fluorinated compounds.[9][10][11]

Based on this comparative analysis, it is highly probable that the crystal structure of 5-Bromo-2-fluoro-3-methoxybenzamide derivatives will be characterized by a network of N-H···O hydrogen bonds forming chains or dimers. This primary motif will likely be further stabilized by a combination of C-Br···O/N/Br halogen bonds and potentially C-H···F interactions. The overall packing will be a delicate balance of these directional interactions and less specific van der Waals forces.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, analysis of the structural landscape of 5-Bromo-2-fluoro-3-methoxybenzamide derivatives. While the definitive crystal structure remains to be determined experimentally, the principles of crystal engineering and comparative analysis of related compounds allow for the construction of a robust and scientifically grounded model of its solid-state behavior.

For researchers in drug development, the insights presented here can guide the design of new derivatives with tailored solid-state properties. Understanding the key intermolecular interactions can aid in the prediction and control of polymorphism, solubility, and bioavailability. The experimental protocols provided offer a clear pathway for the synthesis and characterization of these promising compounds. Future work should focus on obtaining single-crystal X-ray diffraction data for 5-Bromo-2-fluoro-3-methoxybenzamide and its derivatives to validate these predictions and provide a more complete understanding of their structure-property relationships.

References

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules. [Link]

  • Evaluation of the role of disordered organic fluorine in crystal packing: insights from halogen substituted benzanilides. CrystEngComm. [Link]

  • Role of organic fluorine in crystal engineering. CrystEngComm. [Link]

  • Crystal Structure Studies on Some of Benzamide Ring Substituted Isoselenazolones and Symmetric Diaryl Monoselenides Derived from Benzamides. ResearchGate. [Link]

  • Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Molecules. [Link]

  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. [Link]

  • Role of organic fluorine in crystal engineering | Request PDF. ResearchGate. [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PubMed. [Link]

  • Intermolecular interactions involving fluorine in small organic molecules: A structural, computational and charge density analysis. IUCr Journals. [Link]

  • The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm. [Link]

  • Inorganic bromine in organic molecular crystals: Database survey and four case studies. Journal of Molecular Structure. [Link]

  • Non-Covalent Interactions in the Crystal Structures of Perbrominated Sulfonium Derivatives of the closo-Decaborate Anion. PMC. [Link]

  • Molecular and Crystal Structures of Some Bromocymantrenes. Open Access LMU. [Link]

  • Crystal structure of 4-bromocinnamic anhydride. IUCr Journals. [Link]

  • 5-bromo-2-fluoro-n-(3-methoxyphenyl)benzamide (C14H11BrFNO2). PubChem. [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate. [Link]

  • 1 H NMR Spectroscopic Data for Compounds 2, 3, 5, 7, and 9 (400 MHz, δ...). ResearchGate. [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin. [Link]

  • IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]

  • 5-Bromo-2-hydroxy-m-anisaldehyde. SpectraBase. [Link]

  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

  • N-(5-Bromo-2-hydroxyphenyl)-4-methoxybenzamide. SpectraBase. [Link]

Sources

A Senior Application Scientist’s Guide to Elemental Analysis of 5-Bromo-2-fluoro-3-methoxybenzamide: Methods and Standards

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of a novel chemical entity is the bedrock of all subsequent research. 5-Bromo-2-fluoro-3-methoxybenzamide, a compound with significant potential in medicinal chemistry, presents a unique analytical challenge due to its complex elemental makeup. Verifying its empirical formula and purity is not a mere formality; it is a critical step that ensures the validity of biological assays, toxicology studies, and the overall integrity of the research and development pipeline.

This guide provides an in-depth comparison of the analytical standards and methodologies for the complete elemental characterization of 5-Bromo-2-fluoro-3-methoxybenzamide (Molecular Formula: C₁₄H₁₁BrFNO₂). We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative standards.

The theoretical elemental composition, our analytical benchmark, is as follows:

  • Carbon (C): 51.88%

  • Hydrogen (H): 3.42%

  • Nitrogen (N): 4.32%

  • Bromine (Br): 24.65%

  • Fluorine (F): 5.86%

  • Oxygen (O): 9.87%

Analysis of Carbon, Hydrogen, and Nitrogen (CHN): The Combustion Method

The simultaneous determination of carbon, hydrogen, and nitrogen is most reliably achieved through high-temperature combustion, a technique based on the Dumas method.[1][2] This approach offers high precision and is the global standard for organic elemental analysis.

Methodology: Dynamic Flash Combustion

The core principle involves the complete and instantaneous combustion of the sample in a high-temperature furnace (≥1100°C) within a pure oxygen environment.[3] This process converts the elements into their respective gaseous oxides (CO₂, H₂O, Nₓ) and elemental nitrogen (N₂).

Causality in the Workflow:

  • Combustion: The high temperature ensures the complete breakdown of the complex organic matrix. For halogenated compounds, this step is critical to cleave the strong carbon-halogen bonds.

  • Reduction: The mixture of gases then passes through a tube containing high-purity copper at around 600-650°C.[1] This is a crucial step to reduce the various nitrogen oxides (Nₓ) to elemental nitrogen (N₂) and to remove any excess oxygen that would interfere with the detector.

  • Separation: The resulting mixture of CO₂, H₂O, and N₂ is carried by an inert gas (typically helium) through a gas chromatography column. The column separates the gases based on their different retention times.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector response is directly proportional to the concentration of the element in the original sample.[4]

CHN_Analysis_Workflow cluster_0 CHN Analyzer System Sample 1. Sample Weighing (Microbalance) Furnace 2. Combustion (~1100°C in O₂) Sample->Furnace Introduced Reduction 3. Reduction (Heated Copper) Furnace->Reduction CO₂, H₂O, Nₓ, O₂ GC 4. GC Separation Reduction->GC CO₂, H₂O, N₂ TCD 5. TCD Detection GC->TCD Data 6. Data Analysis (%C, %H, %N) TCD->Data

CHN Analysis Workflow Diagram.
Protocol: CHN Determination
  • Sample Preparation: Accurately weigh 1-3 mg of 5-Bromo-2-fluoro-3-methoxybenzamide into a tin capsule using a microbalance.[5] The precision of this step is paramount as results are calculated on a weight-percent basis.[4]

  • Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known CHN composition (e.g., Acetanilide).

  • Analysis: Introduce the encapsulated sample into the analyzer's autosampler.

  • Combustion & Analysis: Initiate the automated analysis sequence as described in the workflow above.

  • Data Validation: Run a check standard after every 10-15 samples to verify instrument stability and calibration accuracy. The results for a pure compound should be within ±0.3% of the theoretical value.[4]

Halogen (Br, F) Determination: The Combustion Ion Chromatography (CIC) Standard

Determining bromine and fluorine in an organic matrix requires a more specialized approach than CHN analysis. While classical methods like oxygen flask combustion followed by potentiometric titration exist, the modern, more accurate, and efficient standard is Combustion Ion Chromatography (CIC).[6][7] This technique is particularly advantageous as it allows for the simultaneous determination of multiple halogens from a single sample run.

Methodology: Combustion Ion Chromatography (CIC)

CIC integrates the combustion of the sample with the powerful separation and detection capabilities of ion chromatography.

  • Combustion: The sample is combusted in a furnace, similar to CHN analysis, converting the organically bound bromine and fluorine into hydrogen bromide (HBr) and hydrogen fluoride (HF).

  • Gas Absorption: The resultant gases are swept into an absorption solution, which quantitatively traps the HBr and HF, converting them into bromide (Br⁻) and fluoride (F⁻) ions.[8]

  • Ion Chromatography (IC): A precise aliquot of this absorption solution is injected into the ion chromatograph. The solution passes through an anion-exchange column, which separates the F⁻ and Br⁻ ions based on their affinity for the stationary phase.[9]

  • Detection: A suppressed conductivity detector measures the concentration of each halide ion as it elutes from the column. The high sensitivity of this detector allows for accurate quantification even at low levels.

CIC_Workflow cluster_1 Combustion Ion Chromatography (CIC) System Sample 1. Sample Introduction (Solid/Liquid) Furnace 2. Combustion (O₂ Atmosphere) Sample->Furnace Absorption 3. Gas Absorption (Aqueous Solution) Furnace->Absorption HF, HBr gas Injection 4. IC Injection Absorption->Injection F⁻, Br⁻ ions Separation 5. Anion-Exchange Separation Injection->Separation Detection 6. Conductivity Detection Separation->Detection Result 7. Data Analysis (%F, %Br) Detection->Result

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.